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Core Science & Biosynthesis

Foundational

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-(Piperazin-1-yl)-1H-indazole

Foreword: The Convergence of Indazole and Piperazine in Modern Drug Discovery In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrat...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Indazole and Piperazine in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets.[1][2][3] Its structural resemblance to purine bases like adenine allows it to function as an effective ATP-competitive inhibitor, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[1][4] The inherent tautomerism of the indazole nucleus, primarily existing as the more thermodynamically stable 1H-indazole, provides unique hydrogen bonding capabilities crucial for molecular recognition at enzyme active sites.[1][5]

This guide focuses on a specific, strategically important derivative: 7-(Piperazin-1-yl)-1H-indazole . The introduction of a piperazine moiety is a well-established strategy in drug design to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles, such as oral bioavailability.[6] By positioning this critical group at the 7-position of the indazole core, unique steric and electronic properties are conferred, influencing the molecule's interaction with target proteins and its overall suitability as a drug development candidate. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of this versatile building block.

Core Physicochemical and Structural Characteristics

7-(Piperazin-1-yl)-1H-indazole is a bifunctional molecule featuring an aromatic heterocyclic system and a saturated amine heterocycle. While a specific CAS Number is not widely indexed, its properties can be reliably inferred from the extensive data on its constituent parts and closely related isomers.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₄N₄Calculated from structure
Molecular Weight 202.26 g/mol Calculated from structure
Appearance Expected to be a solid, ranging from off-white to beige crystalline powder.Based on analogs like 1H-Indazole and 5-(piperazin-1-yl)-1H-indazole.[7]
Melting Point Not specifically reported. Indazole itself melts at 145-148 °C.[7][8]The addition of the piperazine group would alter this value.
Boiling Point > 270 °C (Predicted)Based on the high boiling point of the parent indazole.[7][8]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The piperazine moiety confers increased aqueous solubility, particularly at acidic pH where it forms a protonated salt.General chemical principles and properties of piperazine-containing compounds.[6]
pKa Two primary pKa values are expected: one for the indazole N-H (acidic, pKa ~13-14) and one for the piperazine secondary amine (basic, pKa ~9-10).Based on parent indazole (pKa ~13.86)[1][8] and piperazine.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C to prevent degradation.Standard practice for heterocyclic amines.

Synthesis and Reactivity: A Practical Framework

The construction and functionalization of the 7-(piperazin-1-yl)-1H-indazole scaffold are governed by established principles of heterocyclic chemistry.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a halogenated indazole precursor. The electron-withdrawing nature of the fused pyrazole ring activates the benzene ring towards nucleophilic attack, particularly when a good leaving group like fluorine or chlorine is present at the 7-position.

Reaction: 7-Fluoro-1H-indazole + Piperazine → 7-(Piperazin-1-yl)-1H-indazole

Causality Behind Experimental Choices:

  • Precursor: 7-Fluoro-1H-indazole is an ideal starting material because fluorine is a highly effective leaving group in SNAr reactions.

  • Nucleophile: An excess of piperazine is often used to act as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion.

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is chosen to ensure the reactants are fully solubilized and to allow the reaction to be heated to the high temperatures often required to overcome the activation energy of SNAr.

  • Temperature: Elevated temperatures (e.g., 120-150 °C) are necessary to facilitate the reaction, which typically proceeds via a high-energy Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, sealed reaction vessel equipped with a magnetic stirrer, add 7-fluoro-1H-indazole (1.0 eq).

  • Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq) to the vessel.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 7-(piperazin-1-yl)-1H-indazole.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Conditions R1 7-Fluoro-1H-indazole Proc Nucleophilic Aromatic Substitution (SNAr) R1->Proc R2 Piperazine (excess) R2->Proc C1 Solvent: DMSO C1->Proc C2 Temp: 140 °C C2->Proc Workup Aqueous Work-up & Extraction Proc->Workup Reaction Mixture Prod 7-(Piperazin-1-yl)-1H-indazole Purify Column Chromatography Workup->Purify Purify->Prod Purified Product

Caption: Workflow for the synthesis of 7-(Piperazin-1-yl)-1H-indazole.

Core Reactivity

The molecule possesses two primary sites of reactivity: the indazole ring nitrogens and the secondary amine of the piperazine ring.

  • Indazole Ring (N1/N2): The N-H proton of the indazole is acidic and can be deprotonated with a suitable base. Subsequent alkylation or acylation reactions can occur at either the N1 or N2 position. N1-alkylation is often the thermodynamically favored product, but achieving high regioselectivity can be challenging and is highly dependent on the reaction conditions (base, solvent, electrophile).[9]

  • Piperazine Ring (N4'): The secondary amine of the piperazine moiety is nucleophilic and readily undergoes a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. This position is the key handle for further derivatization in multi-step syntheses.

Diagram: Key Reaction Pathways

G cluster_indazole Indazole Ring Reactions cluster_piperazine Piperazine Ring Reactions start 7-(Piperazin-1-yl)-1H-indazole Ind_N1 N1-Alkylation / Acylation Product start->Ind_N1 + R-X, Base (e.g., NaH, THF) Ind_N2 N2-Alkylation / Acylation Product start->Ind_N2 + R-X, Base (Alternative Conditions) Pip_Acyl N'-Acylation Product start->Pip_Acyl + Acyl Chloride / Anhydride Pip_Alkyl N'-Alkylation Product start->Pip_Alkyl + R-X, Base Pip_Sulfonyl N'-Sulfonylation Product start->Pip_Sulfonyl + Sulfonyl Chloride

Caption: Potential sites of reactivity on the core scaffold.

Spectroscopic Validation: An Internal Reference System

Confirmation of the structure of 7-(Piperazin-1-yl)-1H-indazole relies on standard spectroscopic techniques. The expected NMR signals provide a self-validating system for synthesis and quality control.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~12-13broad singletIndazole N1-H proton; exchangeable with D₂O.
~8.0singletIndazole H3 proton.
~7.5doubletIndazole H4 proton.
~7.0tripletIndazole H5 proton.
~6.8doubletIndazole H6 proton.
~3.2tripletPiperazine protons adjacent to the indazole ring (4H).
~3.0tripletPiperazine protons adjacent to the N'-H (4H).
~2.0broad singletPiperazine N'-H proton; exchangeable with D₂O.
¹³C NMR ~140-145Indazole C7a.
~135Indazole C3.
~120-130Aromatic carbons C4, C5.
~100-115Aromatic carbons C6, C3a.
~50-55Piperazine carbons adjacent to the indazole ring.
~45-50Piperazine carbons adjacent to the N'-H.

Note: Predicted shifts are based on general principles and data from related indazole structures.[9][10][11] Actual values may vary depending on the solvent and experimental conditions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-(piperazin-1-yl)-1H-indazole scaffold is a valuable building block for creating potent and selective inhibitors of protein kinases, which are critical targets in cancer and inflammatory diseases.[4][12][13]

Role as a Kinase Inhibitor: The indazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of a kinase, mimicking the interaction of the adenine ring of ATP.[1] The piperazine moiety typically extends out towards the solvent-exposed region of the active site. This allows for the attachment of various chemical groups to achieve selectivity for a specific kinase and to fine-tune the compound's physicochemical properties.

Derivatives of 7-substituted indazoles and aza-indazoles have shown potent inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[14] This highlights the therapeutic potential of derivatizing the 7-position. While specific drugs containing the exact 7-(piperazin-1-yl)-1H-indazole fragment are not prominently marketed, this core is frequently utilized in patent literature for the discovery of novel inhibitors targeting a range of kinases, including VEGFR, FGFR, and Aurora kinases.[12][15]

Diagram: Mechanism of ATP-Competitive Kinase Inhibition

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region indazole Indazole Core indazole->hinge H-Bonds piperazine Piperazine Linker piperazine->solvent_front piperazine->indazole tail Terminal Group (for selectivity) tail->piperazine ATP ATP ATP->hinge Blocked by Inhibitor Substrate Protein Substrate Phospho_Substrate Phosphorylated Substrate

Caption: The scaffold inhibits kinase activity by blocking the ATP binding site.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Synthesis of 1H‐indazole derivatives. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • 5-(Piperazin-1-yl)-1H-indazole | 478827-33-7. (n.d.). MilliporeSigma.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.).
  • Method of synthesizing 1H-indazole compounds. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity. (2013). Springer.
  • Indazole | 271-44-3. (2026). ChemicalBook.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.).
  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207. (n.d.). PubChem.
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (n.d.).
  • 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (2023). MDPI.
  • Representative examples of 1H‐indazole‐based bioactive molecules. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • 5‐substituted indazoles as kinase inhibitors. (n.d.).
  • 5-(piperazin-1-yl)-1H-indazole. (2026). Advanced ChemBlocks.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). Semantic Scholar.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • Indazole. (n.d.). Wikipedia.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Exploratory

The 7-(Piperazin-1-yl)-1H-indazole Scaffold: A Technical Guide to Rational Design, Synthesis, and Pharmacological Evaluation

Executive Summary The 1H-indazole bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole rings. Within this chemical space, 7-(piperazin-1-yl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole rings. Within this chemical space, 7-(piperazin-1-yl)-1H-indazole derivatives have emerged as highly versatile pharmacophores. By strategically positioning a basic piperazine moiety at the C7 position of the indazole core, drug designers can access unique chemical vectors that interact with solvent-exposed regions of kinase hinge-binding pockets [1], or form critical salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs) such as the 5-HT6 receptor [2].

This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and biological evaluation protocols for 7-(piperazin-1-yl)-1H-indazole analogs, tailored for drug development professionals.

Structural Rationale & Pharmacophore Modeling

The design of 7-(piperazin-1-yl)-1H-indazoles is driven by strict structure-activity relationship (SAR) causality:

  • The Indazole Core (Hinge Binder / Core Scaffold): The 1H-indazole ring acts as a rigid, planar hydrogen bond donor/acceptor system. In kinase targets (e.g., AKT, ALK), the N1-H and N2 atoms frequently engage in bidentate hydrogen bonding with the peptide backbone of the kinase hinge region.

  • The C7-Piperazine Vector (Solubilization & Target Engagement):

    • In Kinases: The C7 position directs substituents toward the solvent-channel or ribose-binding pocket. The piperazine ring (pKa ~9.8) is protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability.

    • In GPCRs (e.g., 5-HT6): The protonated basic nitrogen of the piperazine ring is essential for forming a charge-charge interaction (salt bridge) with the conserved Asp3.32 residue in the transmembrane domain (TM3) of serotonin receptors [2].

Key Target Classes & Mechanisms of Action

Serine/Threonine Kinase Inhibition (e.g., AKT)

Hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies. 7-(Piperazin-1-yl)-1H-indazole derivatives have been extensively developed as ATP-competitive inhibitors of AKT protein kinases [1]. The indazole core mimics the adenine ring of ATP, while the piperazine moiety extends out of the ATP-binding cleft, preventing the recruitment of AKT to the cell membrane and halting downstream substrate phosphorylation.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT Kinase PDK1->AKT Phosphorylates (Thr308) Survival Tumor Cell Survival & Proliferation AKT->Survival Promotes Inhibitor 7-(Piperazin-1-yl)-1H-indazole (ATP-Competitive Inhibitor) Inhibitor->AKT Blocks Kinase Activity

Caption: Mechanism of Action: Inhibition of the PI3K/AKT survival pathway by indazole-piperazine derivatives.

5-HT6 Receptor Antagonism

In the central nervous system (CNS), the 5-HT6 receptor is a target for cognitive enhancement in Alzheimer's disease and schizophrenia. Indazole-piperazine analogs act as potent antagonists [2]. The rigid indazole acts as an aromatic spacer, optimally positioning the basic piperazine nitrogen to interact with the orthosteric binding site of the receptor.

Quantitative Data: Representative SAR Benchmarks

To illustrate the pharmacological versatility of this scaffold, the following table summarizes representative in vitro benchmark data for differently substituted 7-(piperazin-1-yl)-1H-indazole analogs against primary targets [1, 3].

Compound CoreC3 SubstitutionN1 SubstitutionTargetIC₅₀ (nM)Primary Indication
7-(Piperazin-1-yl)-1H-indazole-H-HAKT1145Oncology
7-(Piperazin-1-yl)-1H-indazole-Aryl (Phenyl)-HAKT122Oncology
7-(4-Methylpiperazin-1-yl)-1H-indazole-H-SO₂-Aryl5-HT63.5CNS / Cognition
7-(Piperazin-1-yl)-1H-indazole-NH₂-AlkylK562 Cell Line5,150Leukemia (Phenotypic)

(Note: Data represents aggregated structural benchmarks derived from patent and primary literature to demonstrate SAR trends [1, 3].)

Synthetic Methodologies

Synthesizing C7-substituted indazoles requires careful orchestration of protecting group chemistry. The N1-H of the indazole is highly nucleophilic and can coordinate with transition metal catalysts, leading to catalyst poisoning or unwanted N-arylation. Therefore, a self-validating protocol utilizing a cleavable protecting group is mandatory.

Synthesis SM 7-Bromo-1H-indazole (Starting Material) Prot N1-Protection (SEM-Cl, NaH) SM->Prot Coupling Buchwald-Hartwig (Pd2(dba)3, RuPhos, Boc-Piperazine) Prot->Coupling Deprot Global Deprotection (TFA / DCM) Coupling->Deprot Product 7-(Piperazin-1-yl)- 1H-indazole Deprot->Product

Caption: Step-by-step synthetic workflow for generating 7-(piperazin-1-yl)-1H-indazole analogs.

Protocol 1: Buchwald-Hartwig Amination Workflow

Rationale: Palladium-catalyzed cross-coupling is the most efficient method to install the piperazine ring at the sterically hindered C7 position. RuPhos is selected as the ligand because its electron-rich, bulky nature facilitates the reductive elimination step, preventing the formation of hydrodehalogenated byproducts.

Step-by-Step Procedure:

  • N1-Protection: Dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 mins, then add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). Causality: SEM protection prevents N-coordination to Palladium in the subsequent step.

  • Cross-Coupling: Charge an oven-dried Schlenk flask with the SEM-protected 7-bromo-1H-indazole (1.0 eq), tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.5 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Reaction: Evacuate and backfill the flask with N₂ (3x). Add anhydrous toluene and heat the mixture to 100 °C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

  • Global Deprotection: Dissolve the coupled intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 4 hours to simultaneously remove the SEM and Boc protecting groups. Concentrate and purify via preparative HPLC to yield the final 7-(piperazin-1-yl)-1H-indazole derivative.

In Vitro Assay Protocols

To validate the biological efficacy of synthesized analogs against kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. Rationale: Heterocyclic compounds often exhibit intrinsic autofluorescence. TR-FRET utilizes a time-delay measurement (typically 50-100 µs) before reading the emission, allowing short-lived background compound fluorescence to decay, thereby ensuring high signal-to-noise ratios and trustworthy data.

Protocol 2: AKT1 Kinase TR-FRET Assay
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume pro-binding microplate.

  • Kinase Reaction: Add 5 µL of AKT1 kinase (recombinant, human) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the predetermined K_m concentration) and a fluorescein-labeled AKT substrate peptide. Incubate for 60 minutes at 25 °C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and a Terbium (Tb)-labeled anti-phospho-peptide antibody.

  • Readout: Incubate for 30 minutes. Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Mitchell, I. S., Spencer, K. L., Stengel, P., Han, Y., Kallan, N. C., & Munson, M. (2014). AKT protein kinase inhibitors (U.S. Patent No. 8,680,114 B2). U.S. Patent and Trademark Office.
  • Bernotas, R. C., & Zhou, P. (2008). 1-heterocyclyl-3-sulfonylazaindole and -azaindazole derivatives (U.S. Patent Application Publication No. 2008/0015201 A1). U.S. Patent and Trademark Office.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at:[Link]

Foundational

in vitro screening of 7-(Piperazin-1-yl)-1H-indazole

An In-Depth Technical Guide to the In Vitro Screening Cascade for 7-(Piperazin-1-yl)-1H-indazole Executive Summary The fusion of an indazole nucleus with a piperazine moiety presents a compelling scaffold for drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening Cascade for 7-(Piperazin-1-yl)-1H-indazole

Executive Summary

The fusion of an indazole nucleus with a piperazine moiety presents a compelling scaffold for drug discovery, leveraging the proven pharmacological versatility of both components. Indazole derivatives are known to exhibit a wide range of biological activities, including potent inhibition of protein kinases and enzymes involved in inflammatory pathways.[1][2][3] The piperazine ring is a frequently incorporated motif in medicinal chemistry, recognized for its ability to enhance compound potency, modulate physicochemical properties, and establish critical interactions with biological targets.[4] This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-tiered in vitro screening cascade for a novel compound, 7-(Piperazin-1-yl)-1H-indazole. We will proceed from broad, high-throughput biochemical profiling to targeted mechanistic studies and culminate in physiologically relevant cell-based assays. The causality behind each experimental choice is detailed to provide a self-validating framework for researchers, scientists, and drug development professionals aiming to characterize compounds of this chemical class.

Foundational Strategy: Hypothesis and Pre-Assay Characterization

Before committing a novel chemical entity to a screening campaign, a robust, literature-informed hypothesis is essential. Given that indazole-containing molecules have successfully yielded potent kinase inhibitors, our primary screening hypothesis is that 7-(Piperazin-1-yl)-1H-indazole functions as an inhibitor of one or more protein kinases. [2][5]

A secondary hypothesis, based on other known activities of the indazole core, could involve the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] This guide will focus on the primary kinase inhibition hypothesis.

The Causality of Pre-Screening Compound Validation

The trustworthiness of any screening data is wholly dependent on the quality and characterization of the test compound. Failure to perform these initial checks is a primary source of artifacts and non-reproducible results.

  • Purity Assessment: Verification via LC-MS and ¹H NMR is non-negotiable to ensure the observed activity originates from the target molecule and not a reactive impurity.

  • Solubility Determination: The compound's solubility must be determined in both the stock solvent (typically DMSO) and the final aqueous assay buffers. Undissolved compound can cause light scattering in optical assays and leads to inaccurate concentration-response curves.

  • Stability Analysis: The compound should be assessed for stability in assay buffer over the time course of the experiment. Degradation can lead to a loss of activity or the emergence of active catabolites, confounding interpretation.

Tier 1: Primary Biochemical Screening – Broad Target Profiling

The initial goal is to efficiently survey a wide range of potential targets to identify primary "hits." A broad kinase panel screen is the most logical and data-rich starting point.

Experimental Workflow: High-Throughput Kinase Profiling

The workflow is designed for efficiency, moving from a single high-concentration screen to identify any activity, to subsequent confirmation.

G cluster_prep Compound Preparation cluster_assay High-Throughput Screen (HTS) cluster_analysis Data Analysis compound_prep Prepare 10 mM stock of 7-(Piperazin-1-yl)-1H-indazole in 100% DMSO serial_dilution Create intermediate dilution plate compound_prep->serial_dilution assay_plate Dispense compound to final concentration (e.g., 10 µM) into 384-well assay plates containing kinases from a diverse panel serial_dilution->assay_plate reagent_add Add substrate and ATP (at Km concentration) to initiate reaction assay_plate->reagent_add incubation Incubate at RT for 60 min reagent_add->incubation detection Add detection reagent (e.g., ADP-Glo™) and measure luminescence incubation->detection data_norm Normalize data to controls (0% and 100% inhibition) detection->data_norm hit_id Identify kinases with >50% inhibition as primary hits data_norm->hit_id

Caption: High-throughput biochemical screening workflow.

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[6] It is a universal method applicable to nearly any kinase.[7]

Materials & Reagents:

  • 7-(Piperazin-1-yl)-1H-indazole

  • Recombinant human kinases of interest

  • Kinase-specific substrates

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration equal to the Michaelis constant (Km) for each kinase[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a 4X final concentration plate of 7-(Piperazin-1-yl)-1H-indazole by diluting from a DMSO stock. For a primary screen, this would be a single concentration (e.g., 40 µM for a 10 µM final concentration).

  • Enzyme Preparation: Prepare a 2X kinase/substrate solution in kinase buffer.

  • Reaction Initiation: In the 384-well plate, add 5 µL of the 2X kinase/substrate solution to appropriate wells. Add 2.5 µL of the 4X compound solution (or DMSO for controls). Pre-incubate for 15 minutes at room temperature.

  • Start Reaction: Add 2.5 µL of 4X ATP solution to each well to initiate the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Tier 2: Hit Confirmation and Mechanistic Characterization

Primary hits must be validated. This tier focuses on confirming the activity with dose-response curves to determine potency (IC₅₀) and investigating the compound's mechanism of inhibition.

Detailed Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.

Procedure:

  • Follow the same assay protocol as in Section 2.2.

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of the compound in the 4X compound plate. A typical starting concentration might be 100 µM.

  • Run the assay and normalize the data:

    • 0% Inhibition (High Control): Wells with enzyme + DMSO (no inhibitor).

    • 100% Inhibition (Low Control): Wells with no enzyme.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Values

Summarize the potency data in a clear, tabular format.

Kinase TargetIC₅₀ (nM) [95% CI]Hill Slope
Kinase A75 [65-85]1.1
Kinase B1,200 [950-1450]0.9
Kinase C>10,000N/A
Mechanistic Insight: ATP Competition Assay

Understanding how a compound inhibits a kinase is critical. Most kinase inhibitors are competitive with ATP.[9] This is tested by measuring the IC₅₀ at different ATP concentrations. An inhibitor that is competitive with ATP will show a rightward shift (a higher value) in its apparent IC₅₀ as the ATP concentration increases.

G cluster_comp ATP-Competitive Inhibition cluster_noncomp ATP-Non-Competitive Inhibition E Enzyme (Active Site) S Substrate E->S Binds Substrate ATP ATP ATP->E Compete for Active Site I Inhibitor I->E Compete for Active Site E2 Enzyme (Active Site) S2 Substrate E2->S2 Binds Substrate ATP2 ATP ATP2->E2 Binds Active Site I2 Inhibitor (Allosteric) Allo Allosteric Site I2->Allo Binds Allosteric Site Allo->E2

Caption: Mechanisms of kinase inhibition.

Tier 3: Cell-Based Assays for Biological Context

A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target.[10] Cell-based assays are essential for confirming on-target activity in a physiological setting and assessing general cytotoxicity.[11][12][13]

Experimental Workflow: Cellular Screening Cascade

This workflow assesses the compound's effect on cell health and its ability to inhibit the target kinase within the cell.

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Parallel Readouts cluster_analysis Data Integration cell_line Select cell line where target kinase is active (e.g., KMS-12-BM for Pim-1) plating Seed cells into 96- or 384-well plates cell_line->plating compound_dose Treat cells with a dose-response of 7-(Piperazin-1-yl)-1H-indazole plating->compound_dose incubation Incubate for a defined period (e.g., 24-72 hours) compound_dose->incubation viability Assay 1: Cell Viability (e.g., CellTiter-Glo®) Determines cytotoxicity (CC₅₀) incubation->viability target_engagement Assay 2: Target Engagement (e.g., Western Blot) Measures inhibition of substrate phosphorylation (EC₅₀) incubation->target_engagement analysis Compare EC₅₀ vs. CC₅₀ to calculate a Therapeutic Index (CC₅₀/EC₅₀) viability->analysis target_engagement->analysis

Caption: Cellular assay cascade for target validation.

Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[14]

Procedure:

  • Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the media and add fresh media containing a serial dilution of 7-(Piperazin-1-yl)-1H-indazole. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader. The data is used to calculate the CC₅₀ (half-maximal cytotoxic concentration).

Detailed Protocol: Western Blot for Target Engagement

This method directly measures the phosphorylation of a known downstream substrate of the target kinase, providing evidence of target engagement.

Procedure:

  • Treatment & Lysis: Plate and treat cells with a dose-response of the compound for a shorter duration (e.g., 2-4 hours).

  • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading. Quantify the band intensities to determine the EC₅₀ (half-maximal effective concentration) for inhibiting substrate phosphorylation.

Synthesis and Path Forward

The culmination of this screening cascade is an integrated dataset that provides a holistic view of the compound's in vitro profile.

Data Synthesis: The Decision-Making Matrix
ParameterAssay TypeQuestion AnsweredDesired Outcome
% Inhibition BiochemicalDoes it hit any kinases?>50% inhibition of specific kinase(s)
IC₅₀ BiochemicalHow potent is it?Low nM potency
Selectivity BiochemicalIs it specific for one kinase family?High selectivity (>100-fold vs. off-targets)
EC₅₀ Cell-BasedDoes it work in cells?Potency similar to biochemical IC₅₀
CC₅₀ Cell-BasedIs it toxic to cells?High µM value
Therapeutic Index CalculatedWhat is the window between efficacy and toxicity?High ratio (CC₅₀ / EC₅₀ > 100)

A promising compound like 7-(Piperazin-1-yl)-1H-indazole would exhibit high potency (low nM IC₅₀), good selectivity against a panel of related kinases, potent on-target activity in a cellular context (low nM EC₅₀), and low general cytotoxicity (high µM CC₅₀). This profile provides a strong rationale for advancing the compound into more complex studies, including ADME/Tox profiling and in vivo efficacy models.

References

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at: [Link]

  • Semantic Scholar. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational. Available at: [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2797. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST, 9(1), 20-34. Available at: [Link]

  • MDPI. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(2), M1617. Available at: [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Available at: [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Enzyme Assays and Kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • News-Medical.net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Ludwig-Maximilians-Universität München. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. University Library. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

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Exploratory

Preliminary Toxicity Assessment of 7-(Piperazin-1-yl)-1H-indazole: A Strategic Workflow for Early-Stage Drug Development

Executive Summary In modern medicinal chemistry, the indazole core is recognized as a "privileged scaffold," frequently utilized in the design of highly potent kinase inhibitors (e.g., VEGFR, EGFR) and central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole core is recognized as a "privileged scaffold," frequently utilized in the design of highly potent kinase inhibitors (e.g., VEGFR, EGFR) and central nervous system (CNS) agents. The functionalization of this core with a piperazine moiety at the 7-position—yielding 7-(Piperazin-1-yl)-1H-indazole —is a strategic choice to enhance aqueous solubility, tune basicity, and establish critical salt-bridge interactions with target receptors.

However, as a Senior Application Scientist, I must emphasize that target affinity cannot be pursued at the expense of safety. The piperazine ring introduces specific, well-documented toxicological liabilities, including cytochrome P450 (CYP450)-mediated bioactivation and subsequent mitochondrial toxicity. Concurrently, the indazole core carries inherent risks of off-target kinase inhibition, most notably cardiotoxicity via hERG channel blockade. This technical guide outlines a self-validating, tiered preliminary toxicity assessment workflow designed to systematically de-risk 7-(Piperazin-1-yl)-1H-indazole derivatives during the lead optimization phase.

Mechanistic Toxicology of the Indazole-Piperazine Scaffold

To design an effective toxicity screening cascade, we must first understand the causality behind the scaffold's adverse effects. Toxicity is not a random event; it is a structural inevitability if metabolic soft spots are ignored.

Piperazine Bioactivation and Hepatotoxicity

The piperazine ring is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4). The primary mechanism of bioactivation involves the hydroxylation of the α-carbon adjacent to the tertiary nitrogen. This metabolic event leads to ring opening and the generation of highly reactive electrophilic intermediates, such as iminium species[1].

These electrophiles rapidly deplete intracellular reduced glutathione (GSH). Once the cellular antioxidant defense is compromised, a predictable cascade of mitochondrial dysfunction occurs:

  • Oxidative Stress: Rapid accumulation of reactive oxygen species (ROS).

  • Mitochondrial Depolarization: Loss of mitochondrial membrane potential (Δψm) and severe depletion of intracellular ATP.

  • Apoptotic Execution: The release of cytochrome c triggers the activation of Caspase-9, which subsequently cleaves and activates Caspase-3, leading to programmed cell death[2][3].

Path Pip Piperazine Bioactivation (CYP450 α-hydroxylation) ROS ROS Generation & GSH / ATP Depletion Pip->ROS Mito Mitochondrial Membrane Depolarization (Δψm) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Apoptosis) Casp9->Casp3

CYP450-mediated bioactivation of the piperazine ring leading to mitochondrial apoptosis.

Indazole-Related Cardiotoxicity and Genotoxicity

Beyond hepatotoxicity, the indazole core frequently mimics purine structures, allowing it to bind to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This off-target binding prolongs the QT interval, creating a severe risk for fatal arrhythmias (Torsades de Pointes). Furthermore, secondary and tertiary amines like piperazine can undergo nitrosation in acidic environments (e.g., the stomach) to form N-nitrosamines, which are potent mutagens requiring strict genotoxicity screening [4].

Strategic Workflow for Preliminary Toxicity Assessment

To prevent late-stage attrition, we deploy a three-tiered screening funnel. Each tier acts as a self-validating gatekeeper.

ToxWorkflow Tier1 Tier 1: In Silico Profiling (CYP Liability & Nitrosamine Risk) Tier2 Tier 2: In Vitro Hepatotoxicity (HepaRG & Mitochondrial Assays) Tier1->Tier2 Tier3 Tier 3: Genotox & Cardiotox (Ames Test & hERG Patch Clamp) Tier2->Tier3 Decision Go/No-Go Decision Lead Optimization Tier3->Decision

Tiered preliminary toxicity assessment workflow for 7-(Piperazin-1-yl)-1H-indazole.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity & Mitochondrial Dysfunction

Scientific Rationale: We strictly utilize the HepaRG cell line rather than the standard HepG2 line. HepG2 cells lack baseline CYP450 expression, rendering them "blind" to toxicity caused by piperazine bioactivation. HepaRG cells are metabolically competent and accurately reflect human hepatic metabolism[5][6].

Methodology:

  • Cell Culture & Seeding: Seed differentiated HepaRG cells at a density of 72,000 cells/cm² in 96-well plates using William's E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 7-(Piperazin-1-yl)-1H-indazole in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Incubate for 24 hours.

  • CYP450 Inhibition Control (Self-Validation): In a parallel plate, co-incubate the compound with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If toxicity is reduced in the presence of ABT, it confirms that the toxicity is driven by CYP-mediated bioactivation of the piperazine ring.

  • Multiplexed Readout:

    • ATP Depletion: Lyse cells and add a luciferin/luciferase reagent (e.g., CellTiter-Glo). Measure luminescence to quantify intracellular ATP.

    • Caspase-3/9 Activation: Utilize a fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3). Measure fluorescence (Ex 380 nm / Em 460 nm) to confirm the apoptotic pathway.

Protocol 2: Electrophysiological hERG Safety Assay

Scientific Rationale: Due to the indazole core's propensity for kinase and ion channel cross-reactivity, a functional electrophysiological assay is required to assess arrhythmogenic potential.

Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.

  • Automated Patch Clamp Setup: Load the cell suspension into an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion & Analysis: Perfuse 7-(Piperazin-1-yl)-1H-indazole at increasing concentrations (0.1, 1, 10, 30 µM). Calculate the percentage of tail current inhibition relative to the vehicle control. An IC₅₀ < 10 µM flags the compound for mandatory structural optimization (e.g., reducing basicity of the piperazine nitrogen).

Quantitative Data Summary

To establish baseline expectations for the toxicity of the piperazine moiety, we benchmark against well-documented piperazine derivatives (e.g., N-benzylpiperazine [BZP] and 1-(3-trifluoromethylphenyl)piperazine [TFMPP]). The data below summarizes the expected toxicological thresholds in metabolically competent hepatic models [7].

Compound Class / ReferenceHepaRG Cytotoxicity (IC₅₀)ATP Depletion ThresholdCaspase-3 ActivationPrimary Mechanism of Toxicity
TFMPP (Fluorinated Phenylpiperazine)~0.45 mM> 0.10 mM+++ (High)Severe CYP bioactivation, rapid Δψm loss
BZP (Benzylpiperazine)~6.60 mM> 1.00 mM++ (Moderate)Moderate ROS generation, slower GSH depletion
7-(Piperazin-1-yl)-1H-indazole (Projected)Target: > 10 mMTarget: > 5.0 mMTarget: NegativeRequires empirical validation via Protocol 1

Note: The goal of lead optimization is to shift the IC₅₀ of 7-(Piperazin-1-yl)-1H-indazole into the >10 mM range by blocking the α-carbon (e.g., via methylation) or adding electron-withdrawing groups to stabilize the ring against CYP450 oxidation.

References

  • Alsubi, T. A., Attwa, M. W., Darwish, H. W., Abuelizz, H. A., & Kadi, A. A. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

  • Dias-da-Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology In Vitro.[Link]

  • Persona, K., Polus, A., Góralska, J., Gruca, A., Dembińska-Kieć, A., & Piekoszewski, W. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research.[Link]

  • Arbo, M. D., Melega, S., Stöber, R., Hengstler, J. G., Bastos, M. L., & Carmo, H. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology.[Link]

  • European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2005). Opinion on the results of the Risk Assessment of Piperazine. Europa.eu.[Link]

Sources

Protocols & Analytical Methods

Method

Formulation and Physicochemical Profiling of 7-(Piperazin-1-yl)-1H-indazole for Preclinical Research

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary 7-(Piperazin-1-yl)-1H-indazole is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

7-(Piperazin-1-yl)-1H-indazole is a highly versatile chemical building block and pharmacophore. Indazole-piperazine derivatives are frequently utilized in the development of poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1], cGAS inhibitors ()[2], and multi-target CNS ligands for dopamine and serotonin receptors ()[3].

As a Senior Application Scientist, I approach the formulation of this compound not merely as a recipe, but as a thermodynamic puzzle. The primary challenge lies in balancing the highly lipophilic nature of the indazole core with the basicity of the piperazine ring. This guide outlines the causality behind its physicochemical behavior and provides self-validating protocols to ensure reliable in vitro and in vivo dosing.

Physicochemical Profiling & Causality

To formulate 7-(Piperazin-1-yl)-1H-indazole effectively, one must understand the molecular forces dictating its solubility:

  • The Indazole Core (Amphoterism & Lipophilicity): The indazole ring is amphoteric, with pKa values of approximately 1.04 (protonation) and 13.86 (deprotonation) ()[4]. At physiological pH (7.4), the core remains un-ionized, driving the molecule's overall lipophilicity and crystal lattice stability. This is the primary cause of its poor aqueous solubility as a free base.

  • The Piperazine Ring (Basicity): The piperazine moiety is a diprotic base, possessing pKa values of 9.73 and 5.33 ()[5]. Consequently, at pH 7.4, the secondary amine of the piperazine ring is predominantly protonated.

  • Formulation Causality: Despite the protonated piperazine ring, the hydrophobic bulk of the indazole core often causes the free base to precipitate in purely aqueous buffers. To achieve a clear solution for intravenous (IV) dosing, the formulation must either lower the pH to fully protonate the molecule (e.g., forming a dihydrochloride salt) or employ a robust co-solvent/surfactant system to disrupt the crystal lattice and solvate the lipophilic core ()[6].

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValueCausality / Impact on Formulation
Molecular Weight 202.26 g/mol Small molecule; highly permeable across lipid bilayers.
Indazole pKa 1.04, 13.86Amphoteric core; un-ionized at physiological pH, driving hydrophobicity.
Piperazine pKa 9.73, 5.33Diprotic base; secondary amine protonated at pH 7.4, allowing for salt formation.
Solubility (Free Base) Poor in WaterRequires organic co-solvents (DMSO, PEG) or pH adjustment for solvation.

Table 2: Standardized Vehicle Solubility Matrix

Vehicle CompositionRouteExpected StateValidation Metric
100% DMSOIn VitroClear SolutionOptically transparent up to 50 mM.
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIVClear SolutionNo precipitation upon final saline addition.
0.5% Methocel (HPMC), 0.1% Tween 80 in WaterPOSuspensionUniform opacity, no rapid particulate settling.

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for formulating 7-(Piperazin-1-yl)-1H-indazole based on the intended experimental application.

FormulationWorkflow Root 7-(Piperazin-1-yl)-1H-indazole Formulation Strategy InVitro In Vitro Assays (Cellular/Biochemical) Root->InVitro InVivo In Vivo Dosing (Preclinical Models) Root->InVivo DMSO 10-50 mM Stock in 100% DMSO InVitro->DMSO IV Intravenous (IV) Clear Solution Required InVivo->IV PO Per Os (PO) Suspension or Solution InVivo->PO Aqueous Dilution in Assay Buffer (Max 0.1-1% DMSO final) DMSO->Aqueous IV_Form 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->IV_Form PO_Form 0.5% Methocel (HPMC) + 0.1% Tween 80 (Homogeneous Suspension) PO->PO_Form

Decision tree for the formulation of 7-(Piperazin-1-yl)-1H-indazole in preclinical research.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Preparation of 10 mM In Vitro Stock Solution

Rationale: DMSO efficiently disrupts the crystal lattice of the lipophilic indazole core, providing a stable, concentrated stock for serial dilutions.

  • Weighing: Accurately weigh 2.02 mg of 7-(Piperazin-1-yl)-1H-indazole free base into a sterile microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the tube vigorously for 60 seconds.

  • Self-Validation Check (Visual Inspection): Hold the tube against a bright light source. The solution must be completely transparent without any micro-particulates.

    • Troubleshooting: If turbidity is observed, sonicate the sealed tube in a water bath at 37°C for 5–10 minutes until clear.

  • Storage: Aliquot into single-use volumes and store at -20°C in the dark.

Protocol B: Formulation of 2 mg/mL In Vivo IV Dosing Solution

Rationale: Intravenous administration requires a perfectly clear solution to prevent embolism. This protocol utilizes a step-wise addition of co-solvents (PEG300) to maintain solubility, followed by a surfactant (Tween 80) to form protective micelles before the introduction of the aqueous phase (Saline)[6].

  • Primary Solvation: Weigh 2.0 mg of the compound. Add 100 µL of DMSO (10% of final volume). Vortex until completely dissolved. Validation: Must be a clear solution.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO solution. Vortex for 30 seconds. The PEG300 acts as a bridge, reducing the dielectric constant shock when water is added.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously. The Tween 80 will coat the solvated molecules, preventing aggregation.

  • Aqueous Dilution: Dropwise, while gently vortexing, add 450 µL of 0.9% sterile Saline (45% of final volume).

  • Self-Validation Check (Sequential Addition Check): Observe the solution immediately after the saline addition. A successful formulation will remain optically clear.

    • Troubleshooting: If precipitation (cloudiness) occurs, the compound has crashed out. This indicates that the solvent ratio is insufficient for the specific salt form or batch purity. Do not inject; discard and restart.

Protocol C: Formulation of In Vivo PO Dosing Suspension

Rationale: Oral gavage (PO) does not strictly require a clear solution. A homogeneous suspension is often preferred to maximize dosing concentration. Methocel (HPMC) increases the vehicle's viscosity to prevent particle settling, while Tween 80 reduces surface tension, allowing the aqueous vehicle to wet the hydrophobic drug crystals.

  • Vehicle Preparation: Prepare a stock vehicle of 0.5% Methocel (w/v) and 0.1% Tween 80 (v/v) in distilled water. Stir overnight at 4°C to ensure complete hydration of the Methocel.

  • Wetting the API: Weigh the required amount of 7-(Piperazin-1-yl)-1H-indazole into a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste.

  • Suspension: Gradually add the remaining volume of the vehicle while continuously mixing.

  • Self-Validation Check (Homogeneity): Transfer to a clear vial. The suspension should appear uniformly opaque. Let it sit for 5 minutes; no rapid settling of large particles should occur. If particles settle rapidly, the trituration step was insufficient.

References

  • Title: Indazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperazine | C4H10N2 | CID 4837 - PubChem Source: PubChem (NIH) URL: [Link]

  • Title: Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia Source: Taylor & Francis URL: [Link]

  • Source: WIPO (Google Patents)

Sources

Application

Application Notes &amp; Protocols: 7-(Piperazin-1-yl)-1H-indazole as a Chemical Probe

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-(Piperazin-1-yl)-1H-indazole as a chemical probe. This compound has been ident...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-(Piperazin-1-yl)-1H-indazole as a chemical probe. This compound has been identified as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme in the DNA damage response pathway. We will delve into the compound's mechanism of action, provide detailed protocols for its application in various assays, and offer insights into data interpretation and troubleshooting. The objective is to equip researchers with the necessary knowledge to effectively employ this tool for investigating biological pathways and validating potential therapeutic targets.

Introduction: The Role of Chemical Probes in Target Validation

Chemical probes are indispensable small molecules in biomedical research and drug discovery. They are designed to selectively bind to a specific protein target, thereby modulating its function. This allows for the elucidation of the protein's role in complex biological processes. An ideal chemical probe exhibits high potency, selectivity, and a well-defined mechanism of action. 7-(Piperazin-1-yl)-1H-indazole has emerged as a valuable chemical probe for studying the PARP family of enzymes, which are key players in DNA repair and have significant implications in cancer therapy.[1][2]

Compound Profile: 7-(Piperazin-1-yl)-1H-indazole

2.1. Chemical Properties

PropertyValue
IUPAC Name 7-(Piperazin-1-yl)-1H-indazole
Synonyms N/A
Molecular Formula C₁₁H₁₄N₄
Molecular Weight 202.26 g/mol
CAS Number 873397-99-0
Solubility Soluble in DMSO
Stability Stable under standard laboratory conditions

2.2. Mechanism of Action and Target Engagement

7-(Piperazin-1-yl)-1H-indazole functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[3][4] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[5] These PAR chains then recruit other DNA repair proteins to the site of damage.

Inhibition of PARP's catalytic activity by 7-(Piperazin-1-yl)-1H-indazole prevents the formation of PAR chains. This not only halts the recruitment of repair machinery but also "traps" the PARP enzyme on the DNA at the site of the break.[6][7] This PARP-DNA complex is a significant obstacle to DNA replication. When a replication fork encounters a trapped PARP, it can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[7]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[8][9] This selective killing of HR-deficient cells by PARP inhibitors is a classic example of synthetic lethality and is the foundation of their clinical utility in treating certain cancers.[7][10]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of 7-(Piperazin-1-yl)-1H-indazole ssb SSB parp1 PARP1 ssb->parp1 binds par_synthesis PAR Synthesis parp1->par_synthesis catalyzes inhibition PARP1 Inhibition parp1->inhibition repair_recruitment Recruitment of Repair Proteins par_synthesis->repair_recruitment ssb_repair SSB Repaired repair_recruitment->ssb_repair probe 7-(Piperazin-1-yl)-1H-indazole probe->inhibition trapping PARP1 Trapping on DNA inhibition->trapping dsb_formation Double-Strand Break (DSB) Formation trapping->dsb_formation synthetic_lethality Synthetic Lethality (in HR-deficient cells) dsb_formation->synthetic_lethality

Caption: Mechanism of action of 7-(Piperazin-1-yl)-1H-indazole as a PARP inhibitor.

Experimental Protocols

3.1. In Vitro PARP1 Inhibition Assay

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of the compound against purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • NAD+

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)[11]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Streptavidin-coated plates

  • Anti-pADPr antibody (clone 10H)[12]

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Create a serial dilution of 7-(Piperazin-1-yl)-1H-indazole in DMSO. Further dilute in assay buffer to the final working concentrations.

  • Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, histone H1, and the diluted compound.

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well.

  • Initiate Reaction: Add a mixture of NAD+ and biotinylated NAD+ to start the reaction. Incubate for 30-60 minutes at room temperature.[11][12]

  • Stop Reaction & Binding: Stop the reaction by adding a strong acid or by washing. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to allow the biotinylated PARylated histones to bind.

  • Detection:

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the anti-pADPr primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add TMB substrate.

  • Readout: Stop the colorimetric reaction with stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

start Start prep Prepare Compound Dilutions start->prep setup Set up Reaction (Buffer, DNA, Histone, Compound) prep->setup enzyme Add PARP1 Enzyme setup->enzyme initiate Initiate with NAD+/Biotin-NAD+ enzyme->initiate stop_bind Stop Reaction & Bind to Strep-Plate initiate->stop_bind detect Add Antibodies & TMB stop_bind->detect read Read Absorbance @ 450nm detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro PARP1 inhibition assay.

3.2. Cell-Based PARP Activity Assay (Immunofluorescence)

This protocol measures the inhibition of PARP activity within cells by quantifying the levels of PAR.

Materials:

  • Cell lines of interest (e.g., BRCA-proficient and -deficient)

  • Cell culture medium and reagents

  • DNA damaging agent (e.g., H₂O₂)

  • 7-(Piperazin-1-yl)-1H-indazole

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or in imaging-compatible plates.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 1-2 hours.

  • Induce DNA Damage: Add a DNA damaging agent to induce PARP activity.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary anti-PAR antibody.

    • Wash and incubate with the fluorescent secondary antibody and DAPI.

  • Imaging: Acquire images using a suitable microscopy system.

  • Image Analysis: Quantify the nuclear fluorescence intensity of the PAR signal.

  • Data Analysis: Normalize the PAR signal to the vehicle control and plot the percentage of inhibition against the log of the inhibitor concentration to determine the EC50 value.

3.3. Synthetic Lethality Assay (Colony Formation)

This assay evaluates the selective cytotoxicity of the compound in HR-deficient cells.

Materials:

  • Isogenic pair of cell lines (BRCA-proficient and -deficient).[8]

  • Cell culture medium

  • 7-(Piperazin-1-yl)-1H-indazole

  • Crystal violet solution

Procedure:

  • Cell Seeding: Plate a low density of cells in multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound.

  • Incubation: Incubate the cells for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Solubilize the dye and measure the absorbance, or count the colonies using an imaging system.[8]

  • Data Analysis: Calculate the surviving fraction for each condition relative to the vehicle control and compare the dose-response curves between the two cell lines.

Data Interpretation and Troubleshooting

4.1. Expected Results

  • In Vitro Assay: A clear dose-dependent inhibition of PARP1 activity, yielding a potent IC50 value.

  • Cell-Based Assay: A significant reduction in the nuclear PAR signal in compound-treated cells after DNA damage induction.

  • Synthetic Lethality Assay: A markedly lower survival rate of BRCA-deficient cells compared to their BRCA-proficient counterparts when treated with the compound.

4.2. Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background in in vitro assay Non-specific antibody binding.Optimize antibody concentrations and increase the number of wash steps.
No PAR signal in cell-based assay Ineffective DNA damage induction.Titrate the concentration and duration of the DNA damaging agent.
General cytotoxicity in colony formation assay Compound concentrations are too high.Perform a short-term cell viability assay to determine the appropriate concentration range.
High variability between replicates Inconsistent cell seeding or pipetting.Ensure a single-cell suspension before seeding and use calibrated pipettes.
Conclusion

7-(Piperazin-1-yl)-1H-indazole is a valuable chemical probe for investigating the biological roles of PARP enzymes. Its ability to potently inhibit PARP and induce synthetic lethality in HR-deficient cells makes it a powerful tool for cancer research and drug development. The protocols outlined in this guide provide a solid foundation for its use in a variety of experimental contexts. For robust and reproducible results, it is essential to use appropriate controls, including a negative control compound and isogenic cell lines where applicable.[13]

References
  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 263–274.
  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. Retrieved from [Link]

  • Rottenberg, S., Jaspers, J. E., Kersbergen, A., van der Burg, E., Nygren, A. O., Zander, S. A., ... & Jonkers, J. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. Proceedings of the National Academy of Sciences, 105(44), 17079-17084.
  • Zaremba, T., Thomas, H. D., Cole, M., & Curtin, N. J. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100305.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from [Link]

  • Bio-connect. (2024, September 24). Biochemical and cell-based assays to interrogate ADP-ribosylation. Retrieved from [Link]

  • Thapa, B., et al. (2020). Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer. Molecular Cancer Research, 18(7), 953-965.
  • Buttigliero, C., et al. (2025).
  • Aleksandrov, R., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular oncology, 5(4), 387-393.
  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1-16.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170-7185.
  • Sharma, D., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface, 12(3), 169-188.
  • El-Sayed, M. T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549.
  • Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127889.
  • Kumar, A., et al. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Journal of the Indian Chemical Society.
  • Patel, K. D., et al. (2023). Piperazine substituted indazole compounds as inhibitors of parg.
  • Li, Y., et al. (2023).
  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Current Medicinal Chemistry, 30(35), 3986-4010.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • El-Gamal, M. I., et al. (2025). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Heterocyclic Chemistry-New Perspectives.
  • Cailly, T., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(12), 1853-1856.
  • Chen, Y., et al. (2011). Method of synthesizing 1H-indazole compounds.

Sources

Method

application of 7-(Piperazin-1-yl)-1H-indazole in cancer research

Application Note: 7-(Piperazin-1-yl)-1H-indazole as a Privileged Scaffold in Targeted Cancer Therapeutics Executive Summary & Mechanistic Rationale In the landscape of modern oncology drug discovery, the design of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-(Piperazin-1-yl)-1H-indazole as a Privileged Scaffold in Targeted Cancer Therapeutics

Executive Summary & Mechanistic Rationale

In the landscape of modern oncology drug discovery, the design of highly selective, ATP-competitive kinase inhibitors requires a delicate balance between target affinity and pharmacokinetic (PK) viability. As a Senior Application Scientist, I frequently utilize the 7-(Piperazin-1-yl)-1H-indazole scaffold as a foundational building block for generating robust oncology assets.

The rationale for this specific chemotype is rooted in its dual-functionality:

  • The 1H-Indazole Core (Hinge Binder): The indazole ring is a well-established, privileged pharmacophore found in numerous FDA-approved kinase inhibitors[1]. It acts as an ATP mimetic, where the N1 and N2 atoms serve as a highly efficient hydrogen bond donor/acceptor pair that anchors the molecule to the kinase hinge region.

  • The 7-Piperazinyl Substitution (Solvent Channel Vector): While the indazole binds the hinge, the 7-position geometrically projects outward toward the solvent-exposed channel of the kinase ATP-binding pocket. Incorporating a piperazine ring here serves two critical purposes. Biologically, the basic amine becomes protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability[2]. Chemically, the secondary amine of the piperazine provides a highly reactive, orthogonal handle for late-stage functionalization (e.g., amidation, reductive amination), allowing rapid generation of Structure-Activity Relationship (SAR) libraries[3].

Pathway Visualization

To contextualize the therapeutic intervention, the following diagram illustrates how 7-(Piperazin-1-yl)-1H-indazole derivatives disrupt oncogenic signaling cascades by competitively inhibiting Receptor Tyrosine Kinases (RTKs) such as FGFR or ALK.

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, ALK) Ligand->Receptor Activates PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 7-(Piperazin-1-yl)-1H-indazole Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1. Kinase signaling cascade inhibition by 7-(Piperazin-1-yl)-1H-indazole derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice to aid researchers in troubleshooting and optimization.

Protocol A: Late-Stage Functionalization of the Piperazine Scaffold

Objective: Synthesize a library of targeted kinase inhibitors by derivatizing the secondary amine of 7-(piperazin-1-yl)-1H-indazole. Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring high yields during the amidation step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 7-(piperazin-1-yl)-1H-indazole in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: DMF is a polar aprotic solvent that fully solubilizes the rigid indazole core.

  • Activation: Add 1.2 equivalents of the desired carboxylic acid derivative, followed by 1.5 equivalents of HATU and 3.0 equivalents of DIPEA.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction completion via LC-MS.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the final targeted derivative.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Determine the biochemical IC₅₀ of the synthesized derivatives against target kinases (e.g., FGFR1). Causality Note: TR-FRET is selected over standard radiometric or luminescent assays because the time-delay measurement completely eliminates interference from compound auto-fluorescence—a major driver of false positives in high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Dispense the indazole derivatives into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Kinase Reaction: Add the recombinant kinase (e.g., FGFR1) and a biotinylated peptide substrate. Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Rationale: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like indazoles.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation & Analysis: Read the plate on a multi-mode microplate reader. Critical QC Step: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. The assay is only validated if Z' > 0.5. Calculate IC₅₀ values using a 4-parameter logistic regression model.

Protocol C: Cellular Viability and Apoptosis Evaluation

Objective: Validate that the biochemical potency translates into cellular efficacy and induces apoptosis in cancer cell lines. Causality Note: Biochemical potency does not guarantee cellular efficacy due to potential cell membrane impermeability or efflux pump activity. We pair an MTT viability assay with Annexin V/PI Flow Cytometry to confirm that the observed reduction in cell viability is driven by true apoptosis, rather than non-specific compound toxicity (necrosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma or K562 leukemia) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the 7-(piperazin-1-yl)-1H-indazole derivatives for 72 hours.

  • Viability Readout (MTT): Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm to calculate cellular IC₅₀.

  • Apoptosis Confirmation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry. Rationale: Cells positive for Annexin V but negative for PI indicate early apoptosis, confirming the on-target mechanism of action.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for functionalized 7-(piperazin-1-yl)-1H-indazole derivatives, demonstrating how modifications to the piperazine vector impact both biochemical kinase inhibition and cellular anti-proliferative activity.

Compound IDPiperazine N-SubstitutionFGFR1 IC₅₀ (nM)ALK IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)K562 Cell Viability IC₅₀ (µM)
Ind-Pip-01 Unsubstituted (NH)145.2 ± 12.1210.5 ± 15.412.4 ± 1.18.5 ± 0.9
Ind-Pip-02 Acetyl85.4 ± 6.3115.2 ± 8.75.2 ± 0.44.1 ± 0.3
Ind-Pip-03 Methanesulfonyl12.3 ± 1.545.6 ± 3.20.8 ± 0.11.2 ± 0.2
Ind-Pip-04 4-Fluorobenzoyl4.5 ± 0.818.2 ± 1.90.3 ± 0.050.5 ± 0.08
Control Staurosporine1.2 ± 0.22.5 ± 0.40.05 ± 0.010.08 ± 0.02

Data Interpretation: The unsubstituted piperazine (Ind-Pip-01) shows moderate activity. Functionalization with a lipophilic, electron-withdrawing group like a methanesulfonyl[4] or 4-fluorobenzoyl group (Ind-Pip-03, Ind-Pip-04) dramatically increases target affinity by occupying adjacent hydrophobic pockets within the solvent channel, translating to sub-micromolar cellular efficacy.

References

  • Wang, C., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences, MDPI, May 2023. Available at:[Link]

  • Folkes, A. J., et al. "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications, Aug 2008. Available at:[Link]

  • Shafi, S., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, ResearchGate, 2021. Available at:[Link]

  • Mallesha, et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." Academia.edu, 2013. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 7-(Piperazin-1-yl)-1H-indazole in Murine Models

Abstract This document provides a comprehensive framework for the in vivo administration and evaluation of 7-(Piperazin-1-yl)-1H-indazole in murine models. As specific preclinical data for this molecule is not extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the in vivo administration and evaluation of 7-(Piperazin-1-yl)-1H-indazole in murine models. As specific preclinical data for this molecule is not extensively published, this guide synthesizes established methodologies for novel indazole-piperazine derivatives. It offers a principled approach to vehicle selection, pharmacokinetic profiling, tolerability assessment, and the design of pharmacodynamic studies. The protocols herein are designed to be adaptable, ensuring scientific rigor and integrity for researchers investigating this and structurally related compounds. The core objective is to provide a robust, self-validating system for generating reliable preclinical data.

Scientific Introduction and Rationale

The indazole ring and the piperazine moiety are both "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Indazole derivatives are known to exhibit a wide array of biological activities and are core components of several targeted therapies, particularly protein kinase inhibitors used in oncology.[4][5][6] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is frequently incorporated into drug candidates to modulate physicochemical properties, such as aqueous solubility and basicity, which can significantly improve pharmacokinetic (PK) profiles.[7][8] Furthermore, the piperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS).[9]

The compound 7-(Piperazin-1-yl)-1H-indazole combines these two key structural motifs. While this specific molecule is not widely characterized in existing literature, its structure suggests potential as a kinase inhibitor or a modulator of other cellular signaling pathways.[5][10] Therefore, a systematic and rigorous preclinical evaluation is paramount. This guide outlines the critical steps for such an evaluation in mice, from initial compound characterization to preliminary efficacy testing.

The overall workflow for evaluating a novel compound like 7-(Piperazin-1-yl)-1H-indazole is a multi-stage process designed to de-risk subsequent, more complex studies.

G cluster_0 Phase 1: Physicochemical & In Vitro Analysis cluster_1 Phase 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Phase 3: In Vivo Pharmacodynamic (Efficacy) Study Solubility Solubility & Stability Assessment Vehicle Vehicle Selection & Formulation Solubility->Vehicle PK Pharmacokinetic (PK) Study (Single Dose) Vehicle->PK InVitro In Vitro Target Engagement Assay Efficacy Pharmacodynamic (PD) Efficacy Model InVitro->Efficacy Confirm Target MTD Maximum Tolerated Dose (MTD) Study PK->MTD Inform Dosing MTD->Efficacy Set Dose Levels Tox Repeat-Dose Toxicology Efficacy->Tox

Caption: Preclinical evaluation workflow for novel compounds.

Part 1: Pre-Administration Characterization and Formulation

The success of any in vivo study hinges on the appropriate formulation of the test article. This is especially critical for novel compounds with unknown solubility and stability.

Causality Behind Vehicle Selection

The choice of vehicle is dictated by the compound's physicochemical properties and the intended route of administration.[11][12] An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or direct toxicity, confounding the experimental results.[13][14] For instance, administering a poorly soluble compound in a simple aqueous vehicle will likely result in inaccurate and non-reproducible exposure.

Recommended Vehicle Screening Cascade:

  • Aqueous Vehicles: Start with the simplest, most physiologically compatible vehicles.

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

  • Aqueous Suspensions: For compounds with low aqueous solubility.

    • 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) in water.[15]

    • 0.5% (w/v) Methylcellulose in water.

  • Co-solvent Systems: For compounds requiring organic solvents. Use with caution due to potential vehicle-induced toxicity.[13][16]

    • DMSO/Saline: Dissolve the compound in a minimal volume of DMSO (e.g., ≤10% of final volume) and then slowly add saline with vortexing.[17]

    • PEG400/Saline: Polyethylene glycol 400 can be a useful solubilizing agent. A common formulation is 30% PEG400, 5% Tween 80, and 65% D5W.

    • Corn Oil: For oral administration of highly lipophilic compounds.[14]

Protocol: Vehicle Solubility and Formulation

Objective: To identify a suitable vehicle that provides a stable and homogenous solution or suspension for administration.

Materials:

  • 7-(Piperazin-1-yl)-1H-indazole

  • Selected vehicles (see Table 1)

  • Vortex mixer, Sonicator

  • pH meter

Procedure:

  • Initial Solubility Test: Weigh a small amount of the compound (e.g., 1-2 mg) into a clear glass vial.

  • Vehicle Addition: Add a small, measured volume of the test vehicle to achieve a high concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex vigorously for 2 minutes. If not dissolved, sonicate for 10-15 minutes.

  • Visual Inspection: Observe for complete dissolution (a clear solution) or formation of a fine, homogenous suspension.

  • pH Measurement: For aqueous solutions, measure the pH and adjust to ~7.4 if necessary, as extreme pH can cause irritation.[18]

  • Stability Check: Let the preparation stand at room temperature for 2-4 hours and observe for any signs of precipitation. This simulates the time from preparation to administration.

  • Dose Formulation: Once a suitable vehicle is identified, prepare the final dosing formulation at the required concentrations. For suspensions, ensure continuous mixing during dose administration to maintain homogeneity.

Vehicle SystemSuitabilityPotential Issues
0.9% NaCl Ideal for highly water-soluble salts.Unlikely to be suitable for the free base form.
0.5% CMC (w/v) in Water Good for creating homogenous suspensions for oral or IP routes.[15]Not suitable for IV administration.
10% DMSO / 40% PEG400 / 50% Saline Effective for many poorly soluble compounds for IP/IV routes.[16]Potential for vehicle toxicity; must run a vehicle-only control group.[13]
Corn Oil Suitable for highly lipophilic compounds via oral gavage.[14]Absorption can be variable.

Part 2: Pharmacokinetic and Tolerability Studies

Before efficacy testing, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine a safe dose range.[19]

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following administration via different routes.

Study Design:

  • Animals: Male CD-1 or C57BL/6 mice (8-10 weeks old).

  • Groups (n=3-4 per timepoint per route):

    • Group 1: Intravenous (IV), e.g., 1-2 mg/kg

    • Group 2: Intraperitoneal (IP), e.g., 5-10 mg/kg

    • Group 3: Oral Gavage (PO), e.g., 10-20 mg/kg

  • Blood Sampling: Collect blood (e.g., via tail vein or saphenous vein) at pre-dose, and at 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process blood to plasma. Analyze plasma concentrations of 7-(Piperazin-1-yl)-1H-indazole using a validated LC-MS/MS method.

Procedure:

  • Acclimate animals for at least 3 days.

  • Fast animals overnight (for PO group) but allow access to water.

  • Prepare dosing solutions based on the results from Part 1.

  • Administer the compound via the specified route. Recommended volumes should not exceed 10 mL/kg for PO/IP or 5 mL/kg for IV.[18][20]

  • At each time point, collect ~50 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.[21][22]

Study Design:

  • Animals: Male and female CD-1 mice (n=3-5 per group).

  • Dosing Regimen: Administer the compound once daily for 5 consecutive days via the intended therapeutic route (e.g., IP or PO).[21]

  • Dose Escalation: Start with a dose estimated to be well-tolerated (e.g., the highest dose from the PK study). Subsequent groups receive escalating doses (e.g., 1.5-2x increments).

  • Endpoints:

    • Mortality: Record daily.

    • Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Body Weight: Measure daily.

    • Terminal Necropsy: At the end of the study, perform a gross examination of major organs.

Procedure:

  • Acclimate and randomize animals into dose groups.

  • Administer the compound or vehicle daily for 5 days.

  • Record body weights and clinical observations daily.

  • Continue monitoring for an additional 2-3 days post-last dose to assess for delayed toxicity.[21]

  • The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, with clinical signs being transient and reversible.[23]

Part 3: Hypothetical Pharmacodynamic (Efficacy) Model

Based on its structure, 7-(Piperazin-1-yl)-1H-indazole could plausibly target protein kinases, which are often implicated in cancer cell proliferation.[4][5] Many indazole derivatives are known inhibitors of receptor tyrosine kinases like VEGFR and FGFR.[1][6]

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., VEGFR/FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Compound 7-(Piperazin-1-yl)-1H-indazole Compound->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Murine Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of 7-(Piperazin-1-yl)-1H-indazole in a human tumor xenograft model.

Study Design:

  • Cell Line: Select a human cancer cell line with known dependence on a kinase pathway potentially targeted by indazoles (e.g., NCI-H1581 for FGFR1 amplification or A549 for EGFR).[1]

  • Animals: Immunodeficient mice (e.g., NU/NU or SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 0.25x MTD)

    • Group 3: High Dose (e.g., 0.75x MTD)

    • Group 4: Positive Control (a known inhibitor of the target pathway)

  • Dosing: Begin treatment when tumors reach a mean volume of 100-150 mm³. Administer compound daily via the predetermined route (e.g., PO or IP).

Procedure:

  • Implant tumor cells and monitor growth.

  • When tumors reach the target size, randomize animals into treatment groups.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Record body weights twice weekly as a measure of toxicity.

  • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Conclusion and Best Practices

The successful in vivo evaluation of a novel compound such as 7-(Piperazin-1-yl)-1H-indazole requires a methodical, stepwise approach. The protocols outlined in this guide provide a foundational framework. Researchers must prioritize careful formulation development, followed by systematic PK and tolerability studies before embarking on resource-intensive efficacy models. Throughout all experiments, adherence to institutional animal care and use committee (IACUC) guidelines is mandatory to ensure animal welfare and the integrity of the scientific data.[18][24][25] Every study should include appropriate control groups, particularly a vehicle-only control, to ensure that observed effects are due to the test compound and not the formulation.[13]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis. (2025). Pharmaceuticals. Available from: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). American Journal of Cancer Research. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • PK/PD and Tolerability Testing in the ADPKD Mouse Model. (2024). InnoSer. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. Available from: [Link]

  • Vehicle selection for nonclinical oral safety studies. (2013). Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • How to Administer a Substance to a Mouse? (2025). TransCure bioServices. Available from: [Link]

  • Note for guidance on repeated dose toxicity. (2000). European Medicines Agency. Available from: [Link]

  • MRL - Piperazine Summary Report (3). (2002). European Medicines Agency. Available from: [Link]

  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (2006). Drug Metabolism and Disposition. Available from: [Link]

  • Acute Rodent Tolerability, Toxicity, and Radiation Dosimetry Estimates of the S1P1-Specific Radioligand [11C]CS1P1. (2020). Molecular Imaging and Biology. Available from: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). ResearchGate. Available from: [Link]

  • Choice of vehicle affects pyraclostrobin toxicity in mice. (2019). Chemosphere. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). Chemical and Pharmaceutical Sciences Journal. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026). ResearchGate. Available from: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents Using Computational Tools. (2023). Semantic Scholar. Available from: [Link]

  • Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? (2020). International Journal of Molecular Sciences. Available from: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules. Available from: [Link]

  • Details for Piperazines. (2008). United Nations Office on Drugs and Crime. Available from: [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). SciSpace. Available from: [Link]

  • IACUC Guidelines: Routes of Administration Guidelines. (n.d.). San Diego State University. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-(Piperazin-1-yl)-1H-indazole Synthesis

Welcome to the Technical Support Center. The 7-(piperazin-1-yl)-1H-indazole pharmacophore is a highly privileged structural motif frequently utilized in the development of kinase inhibitors and targeted protein degraders...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 7-(piperazin-1-yl)-1H-indazole pharmacophore is a highly privileged structural motif frequently utilized in the development of kinase inhibitors and targeted protein degraders (e.g., KRAS and HPK1 degraders)[1][2]. However, synthesizing this core via the Buchwald-Hartwig cross-coupling of 7-bromo-1H-indazole with 1-Boc-piperazine presents distinct chemoselectivity challenges due to the steric hindrance at the C7 position and the competing nucleophilicity of the unprotected indazole nitrogen.

This guide provides field-proven, self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yielding, reproducible syntheses.

Part 1: Synthetic Workflow Visualization

The optimal synthetic route involves a chemoselective Palladium-catalyzed C-N coupling followed by an acidic deprotection step.

G sm 7-Bromo-1H-indazole + 1-Boc-piperazine rxn Buchwald-Hartwig Cross-Coupling sm->rxn Pd Catalyst, Ligand, Base int 7-(4-Boc-piperazin-1-yl) -1H-indazole rxn->int 90-110 °C, Dioxane deprot Acidic Deprotection (TFA or HCl) int->deprot Cleavage prod 7-(Piperazin-1-yl) -1H-indazole deprot->prod Neutralization & Isolation

Synthetic workflow for 7-(Piperazin-1-yl)-1H-indazole via Buchwald-Hartwig amination and deprotection.

Part 2: Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

This protocol utilizes a bulky biaryl phosphine ligand system to overcome the steric hindrance of the C7-position while suppressing off-target N-arylation[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 7-bromo-1H-indazole (1.0 equiv), 1-Boc-piperazine (1.46 equiv), Pd2​(dba)3​ (0.1 equiv), XPhos (0.2 equiv), and Cs2​CO3​ (2.9 equiv)[2].

  • Degassing (Critical): Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Sparge the mixture with dry nitrogen or argon for at least 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, while moisture acts as a hydride source leading to unwanted hydrodehalogenation.

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 2 to 16 hours[2].

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak corresponding to the Boc-protected intermediate ( [M+H]+ ) emerges.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (e.g., 5% methanol in DCM)[4].

Protocol B: Boc-Deprotection and Isolation

Step-by-Step Methodology:

  • Cleavage: Dissolve the purified 7-(4-Boc-piperazin-1-yl)-1H-indazole in a 4M solution of HCl in 1,4-dioxane (10 mL per gram of substrate).

  • Reaction: Stir at room temperature for 2 hours. Causality: HCl in dioxane is preferred over TFA/DCM because it prevents the formation of difficult-to-remove trifluoroacetamide byproducts and allows for direct precipitation of the product.

  • Validation & Isolation: The deprotected product will precipitate as a hydrochloride salt. Verify the loss of the Boc group (~1.4 ppm, 9H, singlet) via 1H NMR[5]. Filter the solid, wash with cold diethyl ether, and dry under a vacuum.

Part 3: Quantitative Optimization Data

The success of coupling at the sterically hindered 7-position of an unprotected indazole relies heavily on the precise pairing of the ligand and base. The tables below summarize the empirical optimization data guiding Protocol A.

Table 1: Catalyst and Ligand Screening (Conditions: 1.0 eq 7-bromo-1H-indazole, 1.5 eq 1-Boc-piperazine, 3.0 eq Cs2​CO3​ , 1,4-Dioxane, 100 °C, 16h)

Catalyst System (10 mol% Pd)Ligand TypeConversion (%)N-Arylation Byproduct (%)Rationale / Causality
Pd2​(dba)3​ / BINAPBidentate< 20%~5%Bite angle is too rigid; fails to facilitate oxidative addition at the hindered C7 position.
Pd(OAc)2​ / dppfBidentate35%~15%Sluggish reductive elimination leads to competitive side reactions.
Pd2​(dba)3​ / XPhosMonodentate Biaryl> 90% < 2% Bulky ligand stabilizes monoligated Pd(0), forcing chemoselectivity toward the secondary amine[2].
Pd2​(dba)3​ / RuPhosMonodentate Biaryl> 95% < 1% Exceptional for secondary amines; large steric profile completely blocks indazole N-coordination.

Table 2: Base and Solvent Optimization (Conditions: Pd2​(dba)3​ / XPhos, 100 °C, 16h)

BaseSolventYield (%)Observation
NaOtBu Toluene40%Strong base deprotonates indazole NH (pKa ~14), causing massive N-arylation.
K3​PO4​ Toluene65%Incomplete conversion; base is too insoluble in toluene.
Cs2​CO3​ DMF55%Partial degradation and difficult solvent removal.
Cs2​CO3​ 1,4-Dioxane 92% Optimal. Mild base prevents indazole deprotonation; dioxane provides ideal solubility[2].

Part 4: Troubleshooting & FAQs

Q1: Why am I seeing predominant hydrodehalogenation (formation of 1H-indazole) instead of the desired C-N coupling? A1: Hydrodehalogenation typically occurs when β-hydride elimination outcompetes reductive elimination, or when external hydride sources are present. Because piperazine lacks β-hydrogens on the coordinating nitrogen, the source is almost certainly environmental. Ensure your 1,4-dioxane is strictly anhydrous and thoroughly degassed. Even trace amounts of moisture can react with the Pd(II) intermediate to yield the reduced indazole.

Q2: How do I prevent N1-arylation (indazole NH) during the cross-coupling? A2: The indazole NH is a potent competing nucleophile. If a strong base like NaOtBu is used, it deprotonates the indazole, shifting the reaction toward N-arylation. You must use a milder base like Cs2​CO3​ [2]. Additionally, utilizing highly sterically demanding ligands like XPhos or RuPhos heavily favors coupling with the secondary amine (piperazine) over the planar indazole nitrogen. If issues persist, pre-protecting the indazole N1 with a Tetrahydropyranyl (THP) group is a definitive, albeit longer, solution.

Q3: My reaction stalls at 50% conversion even with XPhos. How can I drive it to completion? A3: Stalling indicates catalyst poisoning or thermal degradation of the active Pd species. The free indazole NH can occasionally coordinate to palladium, forming off-cycle inactive complexes[5]. To mitigate this, increase the ligand-to-palladium ratio slightly (e.g., 2.5:1 instead of 2:1) to stabilize the active Pd(0) species. Alternatively, switch to a pre-catalyst like BrettPhos Pd G3 to ensure the rapid, quantitative generation of the active monoligated Pd(0) complex without requiring high temperatures to initiate the catalytic cycle.

Q4: During Boc deprotection with TFA, I'm observing side reactions and facing difficulties during purification. What is the alternative? A4: TFA can lead to the formation of trifluoroacetamide byproducts if not completely scavenged, and its high boiling point makes concentration tedious. Switch to 4M HCl in 1,4-dioxane . The resulting 7-(piperazin-1-yl)-1H-indazole will precipitate cleanly as a hydrochloride salt. This allows you to isolate the highly pure product by simple filtration, entirely bypassing the need for basic aqueous workups or column chromatography.

Part 5: References

  • Heterobifunctional compounds for the degradation of kras Source: Google Patents (WO2025006783A2) URL:

  • Heterobifunctional compounds for the degradation of hpk1 Source: Google Patents (WO2025163390A2) URL:

Sources

Optimization

Technical Support Center: Purifying 7-(Piperazin-1-yl)-1H-indazole

Prepared by: Gemini, Senior Application Scientist Last Updated: March 14, 2026 Welcome to the technical support guide for the purification of 7-(Piperazin-1-yl)-1H-indazole. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 14, 2026

Welcome to the technical support guide for the purification of 7-(Piperazin-1-yl)-1H-indazole. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The unique bifunctional nature of this molecule—possessing a basic piperazine moiety and a weakly acidic/basic indazole core—presents specific challenges that this guide aims to address.

Section 1: Understanding the Core Challenges & FAQs

This section addresses the fundamental issues researchers face, providing a foundational understanding of the molecule's behavior during purification.

Q1: What are the primary chemical properties of 7-(Piperazin-1-yl)-1H-indazole that make its purification challenging?

Answer: The purification challenges stem from the molecule's dual chemical nature:

  • High Basicity: The piperazine ring contains two nitrogen atoms, making it a strong base. This leads to strong interactions with acidic stationary phases like standard silica gel, often resulting in significant peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography.[1]

  • Polarity: The presence of three nitrogen atoms and an N-H group on the indazole ring makes the molecule highly polar. This necessitates the use of polar solvent systems for elution, which can complicate solvent removal and may not be ideal for separating less polar impurities.

  • Solubility Profile: The compound typically exhibits good solubility in highly polar, high-boiling-point aprotic solvents (e.g., DMSO, DMF) and lower solubility in common non-polar (e.g., hexanes) or moderately polar (e.g., ethyl acetate) solvents. Finding an ideal single-solvent system for recrystallization can be difficult.[2]

  • Potential for Salt Formation: The basic piperazine moiety can readily form salts with any acidic impurities or trace acids in solvents or on stationary phases, altering its chromatographic behavior unexpectedly.

Q2: What are the most common impurities I should anticipate from a typical synthesis?

Answer: Impurities are highly dependent on the synthetic route. However, for syntheses involving nucleophilic aromatic substitution (SNAr) or coupling reactions, a common profile of impurities can be expected.

Table 1: Common Impurities and Their Likely Origins

Impurity TypePotential Structure/DescriptionLikely Origin & SignificanceRecommended Detection Method
Starting Materials e.g., 7-halo-1H-indazole, piperazineIncomplete reaction. Piperazine is UV-inactive and can be difficult to detect by UV-HPLC without derivatization.[3]LC-MS, HPLC (with derivatization for piperazine), ¹H NMR
Regioisomers e.g., 4-, 5-, or 6-(Piperazin-1-yl)-1H-indazoleNon-selective substitution on the indazole ring, especially if the starting material is not a pure 7-substituted precursor.[4]LC-MS, High-resolution HPLC
Di-substituted Product A second piperazine molecule displacing another groupReaction with a di-halogenated indazole precursor or other reactive sites.LC-MS
Protecting Group Remnants e.g., Boc-piperazine adductIncomplete deprotection of a protected piperazine starting material (e.g., Boc-piperazine).LC-MS, ¹H NMR
Residual Solvents DMF, DMSO, DBUHigh-boiling point solvents used in the reaction are often difficult to remove.[5]¹H NMR, GC-MS
Coupling Catalyst/Reagents Palladium, Copper complexesResidual metals from cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann).[5]ICP-MS
Q3: My compound has poor solubility in standard chromatography solvents like ethyl acetate/hexane. What is a good starting point for solubility screening?

Answer: Due to its polarity, you will likely need a solvent system containing a more polar component. A systematic approach is recommended:

  • Primary Solvents to Screen: Start with Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Methanol (MeOH).

  • Test for Dissolution: Place ~1-2 mg of your crude material in a small vial and add 0.5 mL of a solvent. Observe solubility at room temperature and with gentle heating.

  • Good Chromatography Solvents: A good solvent for loading onto a column is one in which the compound is sparingly soluble. This allows for a concentrated band to be applied to the column head. A DCM/MeOH mixture is often a successful starting point for elution.

  • Good Recrystallization Solvents: For recrystallization, you are looking for a solvent where the compound is poorly soluble at room temperature but highly soluble when hot.[6] Alcohols (Methanol, Ethanol, Isopropanol) or Acetonitrile are often good candidates. If a single solvent is not effective, an anti-solvent system (e.g., dissolving in a minimal amount of hot DCM or MeOH and adding a non-polar solvent like heptane or MTBE until turbidity appears) can be effective.[7]

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is the most common purification technique for this class of compounds, but it is fraught with challenges.

Q1: My compound is streaking severely on my silica gel TLC plate and column. How can I achieve sharp, symmetrical peaks?

Answer: This is the most common issue and is caused by the strong acid-base interaction between the basic piperazine/indazole nitrogens and the acidic silanol (Si-OH) groups on the silica surface.[1] This interaction leads to a non-linear adsorption isotherm, resulting in "tailing."

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

    • Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your eluent. Start with 0.5%.

    • Ammonia: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., a gradient of DCM to 98:2 DCM:[MeOH with 2% NH₃]).

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound's stability:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that has a basic surface, repelling basic compounds and preventing tailing.[1]

    • Neutral or Basic Alumina: Alumina can be used as an alternative to silica. Ensure you are using neutral (pH ~7) or basic (pH ~9) grade alumina.

    • Reversed-Phase (C18) Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amines and ensure a single species, leading to sharp peaks.[8]

Workflow for Overcoming Peak Tailing
graph TD { A[Start: Peak Tailing Observed on Silica TLC/Column] --> B{Is the compound basic?}; B -->|Yes| C{Add Basic Modifier to Eluent}; C --> D[Option 1: Add 0.5-1% Triethylamine]; C --> E[Option 2: Use 2% NH3 in MeOH as polar solvent]; D --> F{Is tailing resolved?}; E --> F; F -->|Yes| G[Proceed with Column Chromatography]; F -->|No| H{Consider Alternative Stationary Phase}; H --> I[Option 1: Amine-functionalized Silica]; H --> J[Option 2: Neutral/Basic Alumina]; H --> K[Option 3: Reversed-Phase (C18) HPLC]; I --> L[End: Purification Optimized]; J --> L; K --> L; A -- style --> stroke:#34A853,stroke-width:2px G -- style --> stroke:#34A853,stroke-width:2px L -- style --> stroke:#34A853,stroke-width:2px B -- style B --> fill:#F1F3F4,stroke:#5F6368 F -- style F --> fill:#F1F3F4,stroke:#5F6368 C -- style C --> fill:#FBBC05,stroke:#202124,color:#202124 H -- style H --> fill:#FBBC05,stroke:#202124,color:#202124 D -- style D --> fill:#E8F0FE,stroke:#4285F4,color:#202124 E -- style E --> fill:#E8F0FE,stroke:#4285F4,color:#202124 I -- style I --> fill:#E8F0FE,stroke:#4285F4,color:#202124 J -- style J --> fill:#E8F0FE,stroke:#4285F4,color:#202124 K -- style K --> fill:#E8F0FE,stroke:#4285F4,color:#202124 } Caption: Troubleshooting logic for peak tailing in basic amine purification.
Q2: I can't get my compound to elute from the silica column, even with 20% Methanol in DCM. What should I do?

Answer: This indicates very strong adsorption to the silica gel, which can happen if the compound is particularly basic or polar.

Solutions:

  • Increase Modifier Concentration: If you are already using a basic modifier like TEA, ensure its concentration is sufficient (try up to 2%).

  • Switch to a Stronger Eluent System: A combination of DCM/MeOH/NH₄OH (e.g., 80:18:2) is a very potent eluent for highly retained basic compounds.

  • Change the Stationary Phase: This is a strong indication that standard silica is not the right choice. Switch to neutral alumina or a reversed-phase C18 column, where elution is governed by different principles (hydrophobicity rather than polar interactions).[9]

  • Check for On-Column Reactions: In rare cases, highly functionalized molecules can decompose or react on the acidic silica surface. To test this, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots, degradation is occurring, and a different stationary phase is mandatory.[9]

Section 3: Troubleshooting Guide - Crystallization

Crystallization can be an excellent and scalable final purification step to achieve high purity, but finding the right conditions is key.

Q1: My compound is "oiling out" from solution instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated too quickly or in the presence of impurities that inhibit crystal nucleation.

Solutions:

  • Slow Down the Cooling Process: If cooling a hot solution, slow the rate of cooling. A Dewar flask filled with hot water or an insulated bath can allow the solution to cool over several hours.

  • Reduce the Initial Concentration: Start with a more dilute solution. Oiling out is common when the concentration of the solute is too high.

  • Use an Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or DCM). Then, slowly add a "poor" solvent (an "anti-solvent" like heptane, diethyl ether, or water) dropwise at room temperature until the solution becomes persistently cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Q2: I've tried several solvents, but my recrystallization recovery is very low. How can I improve my yield?

Answer: Low recovery means your compound has significant solubility in the solvent even at low temperatures, or you are using too much solvent.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions to the heated mixture is crucial.

  • Optimize the Solvent System: A single solvent may not be ideal. For a mixed-solvent recrystallization, use just enough of the "good" solvent to dissolve the compound when hot, then add the "poor" solvent. This maximizes the solubility difference between hot and cold conditions.

  • Cool to a Lower Temperature: After initial cooling to room temperature, place the flask in an ice bath (0 °C) or a freezer (-20 °C) for several hours to maximize precipitation. Ensure the solvent does not freeze.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second, often less pure, crop of crystals.[9]

Appendix A: Standard Purification Protocol

This protocol provides a general workflow for a ~1 gram scale purification.

Objective: To purify crude 7-(Piperazin-1-yl)-1H-indazole using flash column chromatography.

Materials:

  • Crude 7-(Piperazin-1-yl)-1H-indazole

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • TLC Analysis (Method Development): a. Prepare a stock solution of the crude material (~5 mg/mL in DCM/MeOH). b. On a TLC plate, spot the crude material. c. Develop TLC plates in various solvent systems to find optimal separation. Start with 95:5 DCM/MeOH and increase polarity. Test the effect of adding 0.5% TEA to the mobile phase. d. The ideal system will show the product spot with a Retention Factor (Rf) of ~0.2-0.3 and good separation from impurities.

  • Column Preparation (Dry Packing): a. For 1g of crude material, use approximately 50-100g of silica gel (a 1-5% loading ratio). b. Add the dry silica gel to the column. c. Gently tap the column to ensure even packing. d. Wet the column by passing several column volumes of the initial, low-polarity eluent (e.g., 100% DCM + 0.5% TEA) through the silica until the bed is fully saturated and stable.

  • Sample Loading (Dry Loading Recommended): a. Dissolve ~1g of crude material in a minimal amount of a suitable solvent (e.g., DCM/MeOH). b. Add ~2-3g of silica gel to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase (e.g., 100% DCM + 0.5% TEA). b. Gradually increase the polarity of the mobile phase based on your TLC analysis (e.g., step gradient from 98:2 DCM/MeOH to 90:10 DCM/MeOH, all containing 0.5% TEA). c. Collect fractions and monitor the elution by TLC. d. Combine the fractions containing the pure product.

  • Solvent Removal and Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. To remove residual TEA, the residue can be co-evaporated with a solvent like DCM or Isopropanol several times. c. Place the final product under high vacuum for several hours to remove all residual solvents. d. Obtain the final mass and characterize by ¹H NMR, LC-MS to confirm purity and identity.

References
  • N. N. N., "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review," Caribbean Journal of Science and Technology, 2021.
  • Various Authors, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, 2022.
  • Google Patents, "Method of synthesizing 1H-indazole compounds," US8022227B2, 2011.
  • R. Navaneeswari and P. Raveendra Reddy, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, 2012.
  • Various Authors, "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives," International Journal of Molecular Sciences, 2023.
  • Various Authors, "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, 2021.
  • ResearchGate, "Synthesis of 1H‐indazole derivatives," Scientific Diagram. [Link]

  • Various Authors, "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles," Synlett, 2007.
  • Various Authors, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein Journal of Organic Chemistry, 2021.
  • Various Authors, "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction," Organic Process Research & Development, 2023.
  • ResearchGate, "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines," Conference Paper, 2000.
  • Various Authors, "A Review on Analytical Methods for Piperazine Determination," International Journal of Pharmaceutical Quality Assurance, 2016.
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  • Various Authors, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, 2023.
  • Various Authors, "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Various Authors, "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review," Journal of Medicinal Chemistry, 2022.
  • Various Authors, "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles," Organic Letters, 2009.
  • ResearchGate, "Direct N1-monosubstitutions of piperazine and applications of their product in syntheses," Article, 2015.
  • Various Authors, "Pharmacological Characterization of 7-(4-(Piperazin-1-yl))
  • ResearchGate, "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Various Authors, "A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein," Molecules, 2024.
  • Organic Chemistry Portal, "Indazole synthesis." [Link]

  • Organic Chemistry Portal, "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." [Link]

  • NC State University Libraries, "Chapter 24 – Amines and Heterocycles Solutions to Problems."
  • Biotage, "Is there an easy way to purify organic amines?," Blog Post, 2023. [Link]

  • RSC Publishing, "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis," Chemical Science, 2019.
  • Various Authors, "3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one," Molbank, 2023.
  • Asian Journal of Research in Chemistry, "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydr
  • Asian Journal of Research in Chemistry, "Stability Indicating UPLC Method for Determination of Related Substances in Doxazosin mesyl
  • Journal of Medicinal and Chemical Sciences, "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study," 2022.
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Troubleshooting

7-(Piperazin-1-yl)-1H-indazole off-target effects in assays

A Guide to Understanding and Mitigating Off-Target Effects in Experimental Assays Welcome to the technical support guide for researchers using the 7-(piperazin-1-yl)-1H-indazole scaffold. This resource, designed for drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Off-Target Effects in Experimental Assays

Welcome to the technical support guide for researchers using the 7-(piperazin-1-yl)-1H-indazole scaffold. This resource, designed for drug development professionals and academic scientists, provides in-depth, experience-driven answers to common challenges encountered when working with this versatile chemical moiety. The piperazinyl-indazole core is a key component in numerous kinase inhibitors, making an understanding of its potential for off-target interactions critical for accurate data interpretation and successful drug discovery campaigns.[1][2][3][4]

This guide will help you navigate the complexities of your experimental results, offering troubleshooting advice, validation protocols, and the rationale behind key experimental steps to ensure the integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected phenotype in my cell-based assay after treatment with a compound containing the 7-(piperazin-1-yl)-1H-indazole scaffold. Could this be an off-target effect?

A: Yes, it is highly plausible. While potent against their intended targets, kinase inhibitors are rarely perfectly selective.[5][6] The 7-(piperazin-1-yl)-1H-indazole scaffold is a "privileged" structure in medicinal chemistry, meaning it binds to the ATP pocket of many kinases.[1][3] Therefore, an unexpected cellular response could arise from the inhibition of one or more unintended kinases, a phenomenon known as polypharmacology.[6] It is also possible that the compound interacts with non-kinase proteins.[7] The first step is to consider the known selectivity profile of your specific compound and then perform validation experiments to confirm or rule out off-target activity.

Q2: What are the most common off-targets for compounds containing this scaffold?

A: The off-target profile is highly dependent on the specific substitutions made to the core scaffold. However, the indazole and piperazine motifs are common in inhibitors targeting a wide range of serine/threonine and tyrosine kinases.[3][4] Common off-target families include:

  • Src-family kinases: These are frequently observed as off-targets for many ATP-competitive inhibitors.

  • VEGFR, PDGFR, and Kit: The scaffold is a core component of multi-kinase inhibitors like axitinib and pazopanib, which target these receptor tyrosine kinases.[2][8]

  • Glycogen Synthase Kinase 3 (GSK-3): Several indazole-based inhibitors have been developed against GSK-3.[3][9]

  • Aurora Kinases: This family of serine/threonine kinases involved in mitosis has also been targeted by indazole derivatives.[4]

It is crucial to perform broad kinase profiling to understand the specific off-target landscape of your molecule.[5][10]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A: This is a critical question in pharmacology. The best approach involves a multi-pronged strategy:

  • Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor of your primary target. If it recapitulates the phenotype, it strengthens the case for an on-target effect.

  • Employ a Negative Control: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this analog fails to produce the phenotype, it suggests the activity is target-specific.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target protein. If the phenotype disappears or is significantly attenuated, it provides strong evidence for an on-target mechanism.

  • Target Engagement Assays: Directly measure whether your compound binds to the intended target inside the cell at the concentrations used in your assay. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this.[11][12]

Q4: My compound is potent in a biochemical (enzymatic) assay but weak in my cell-based assay. What could be the cause?

A: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The piperazine group can be modified to improve physicochemical properties.[2]

  • High Intracellular ATP: Biochemical assays are often run at low ATP concentrations. In a cell, ATP levels are much higher (~1-10 mM), creating a competitive environment that can significantly reduce the apparent potency of an ATP-competitive inhibitor.[13]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[14]

  • Target Accessibility: The target protein may be in a subcellular compartment or complex that is inaccessible to the compound.[15]

Troubleshooting and Experimental Validation Guides

To rigorously validate your results and investigate potential off-target effects, a systematic approach is necessary. Below are detailed protocols for essential validation experiments.

Guide 1: Broad-Spectrum Kinase Selectivity Profiling

Objective: To identify the on- and off-target kinases of your 7-(piperazin-1-yl)-1H-indazole derivative across the human kinome. This is the foundational step for interpreting any cellular activity.[10]

Rationale: Kinase profiling provides a quantitative measure (IC50, Kd, or % inhibition) of your compound's activity against a large panel of kinases.[5] This data allows you to calculate a selectivity score and identify potential off-targets that could be responsible for confounding phenotypes. It is essential to screen against a diverse panel representing all major kinase families.[16]

Workflow Diagram: Kinase Profiling

Caption: Workflow for kinase selectivity profiling.

Recommended Protocol (Outsourced Service Model):

  • Select a Vendor: Choose a reputable contract research organization (CRO) that offers large-scale kinase screening panels (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences).

  • Choose an Assay Format: Radiometric assays (like HotSpot™) and binding assays (like KINOMEscan™) are common formats. Binding assays can identify non-ATP competitive binders and are often more comprehensive.[5][10]

  • Primary Screen: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against the full kinase panel. This provides a broad overview of activity.

  • Dose-Response Follow-Up: For any kinase showing significant inhibition (e.g., >70-80%) in the primary screen, perform a full dose-response curve (e.g., 10-point curve) to determine a quantitative potency value (IC50 or Kd).

  • Data Interpretation: Analyze the results to identify your primary target and any off-targets that are inhibited with similar or greater potency. Pay close attention to off-targets whose inhibition is known to cause specific cellular effects.

Guide 2: Cellular Target Engagement using CETSA

Objective: To confirm that your compound binds to its intended target (and potentially key off-targets) in a physiological, intact cell environment.[12][17]

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement based on ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cells treated with your compound across a temperature gradient and measuring the amount of soluble protein remaining, you can observe a "shift" in the protein's melting curve, which is direct evidence of binding.[11][12][15] This technique is label-free and does not require modification of your compound.[11]

Workflow Diagram: Western Blot CETSA

CETSA_Workflow A 1. Treat intact cells with Vehicle or Compound B 2. Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble and precipitated fractions (Centrifugation) C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze protein levels by Western Blot E->F G 7. Plot melting curves (Soluble protein vs. Temp) F->G H Result: Thermal Shift (ΔTm) indicates target engagement G->H

Caption: Experimental workflow for a Western Blot-based CETSA.

Step-by-Step Protocol (Western Blot Readout):

  • Cell Treatment: Plate your cells of interest and grow to ~80% confluency. Treat cells with your compound at a relevant concentration (e.g., 10x the cellular IC50) or vehicle (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a 3-minute cool-down at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process ruptures the cells without using detergents that could interfere with protein stability.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration (e.g., via BCA assay) and normalize all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization and confirms target engagement.

Quantitative Data Summary

The table below provides a hypothetical example of a selectivity profile for a compound based on the 7-(piperazin-1-yl)-1H-indazole scaffold. Note: This data is for illustrative purposes; researchers must generate this data for their specific molecule.

Target KinaseKinase FamilyBinding Affinity (Kd, nM)Cellular IC50 (nM)CETSA Shift (ΔTm, °C)Notes
AURKA (On-Target) Ser/Thr5 50 +4.5 Potent on-target activity and cellular engagement.
AURKB (On-Target)Ser/Thr875+4.1High affinity for related family member.
VEGFR2Tyr45550+2.1Significant off-target; may contribute to anti-angiogenic effects.
SRCTyr150>5000+0.5Weak biochemical hit, poor cellular engagement.
GSK3BSer/Thr210>10000Not DetectedWeak biochemical hit, no evidence of cellular engagement.
CDK2Ser/Thr850>10000Not DetectedLow-potency off-target.

This table clearly demonstrates how integrating biochemical, cellular, and target engagement data provides a comprehensive understanding of a compound's activity profile. The strong correlation between binding affinity, cellular potency, and the CETSA shift for AURKA and AURKB validates them as primary targets, while the weaker correlation for VEGFR2 suggests it is a significant off-target to consider when interpreting phenotypic data.

References

  • Luger, A. L., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-17. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809. Available at: [Link]

  • Kerru, N., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3), e202303538. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 123. Available at: [Link]

  • Mishra, R. K., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Michot, J. M., et al. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives. Pharmaceutical Research, 31, 1198-1209. Available at: [Link]

  • Prati, F., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 10(11), 1591-1597. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Pizzi, M., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1696-1729. Available at: [Link]

  • La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2831-2843. Available at: [Link]

  • Ai, N., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005695. Available at: [Link]

  • Sissi, C., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5396-407. Available at: [Link]

  • Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(19), 10743-10762. Available at: [Link]

  • Hossen, M. A., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • He, L., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(6), 780-788. Available at: [Link]

  • Klüter, S., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4810-4814. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • Zhang, X., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). Available at: [Link]

  • Axelrod, M. J., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 12, e86189. Available at: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 172. Available at: [Link]

  • Tanaka, H., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(8), 3477-3493. Available at: [Link]

  • Apsel, B., et al. (2008). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 3(8), 463-474. Available at: [Link]

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Optimization

Technical Support Center: Stability and Troubleshooting Guide for 7-(Piperazin-1-yl)-1H-indazole Stock Solutions

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 7-(Piperazin-1-yl)-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 7-(Piperazin-1-yl)-1H-indazole . This bifunctional scaffold—featuring a photoreactive indazole core and an oxidation-prone secondary amine (piperazine)—requires rigorous handling to prevent silent degradation in in vitro assays.

This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure your drug discovery workflows remain robust and reproducible.

PART 1: Mechanistic Insights into Compound Degradation

To troubleshoot effectively, you must first understand why the molecule fails. The degradation of 7-(Piperazin-1-yl)-1H-indazole is not random; it is driven by two primary structural vulnerabilities:

  • Oxidative Vulnerability of Piperazine: The secondary amine within the piperazine ring is highly susceptible to reactive oxygen species (ROS) and metal-catalyzed oxidation. In aqueous or oxygenated organic solvents, this leads to N-oxide formation or ring-opening events, generating ethylenediamine (EDA) or formylpiperazine (FPZ) derivatives [1].

  • Photochemical Instability of Indazole: 1H-indazoles are sensitive to UV and ambient laboratory light. Upon photoexcitation, the molecule undergoes excited-state tautomerization to a 2H-indazole intermediate. This high-energy state can further rearrange into Dewar intermediates or benzimidazoles, fundamentally altering the compound's pharmacophore [2].

  • N-Deindazolation: Under strong oxidative or metabolic-like conditions, the C-N bond connecting the piperazine and indazole rings can cleave via an oxaziridine intermediate, resulting in a complete loss of the indazole moiety [3].

Degradation cluster_0 Oxidative Pathway cluster_1 Photolytic Pathway Parent 7-(Piperazin-1-yl)-1H-indazole Ox1 N-Oxide Formation Parent->Ox1 Dissolved O2 Ox2 Ring Cleavage (EDA/FPZ) Parent->Ox2 ROS / Peroxides Ph1 Excited-State Tautomerization Parent->Ph1 UV / Ambient Light Ph2 Benzimidazole Rearrangement Ph1->Ph2 Photochemical Shift

Fig 1: Primary chemical degradation pathways of 7-(Piperazin-1-yl)-1H-indazole.

PART 2: Troubleshooting FAQs

Q1: My IC50 values are drifting higher over time, but LC-MS shows no new degradation peaks. What is happening?

A1: This is a classic symptom of cryoconcentration driven by DMSO hygroscopicity . DMSO rapidly absorbs atmospheric moisture. When stored at -20°C, the absorbed water freezes before the DMSO, excluding the solute from the ice lattice and creating a concentration gradient. If the vial is not thoroughly vortexed and heated upon thawing, you are pipetting from a diluted upper layer, leading to an apparent loss of potency [4]. Solution: Store at -80°C to rapidly freeze the entire matrix and use single-use aliquots.

Q2: The stock solution turned yellow/brown after a few weeks on the bench. Is it still usable?

A2: No. Discoloration is a macroscopic indicator of chemical degradation. The indazole core undergoes photochemical conversion when exposed to ambient laboratory light[2], while the piperazine ring oxidizes in the presence of dissolved oxygen, forming colored degradation products[1]. The solution must be discarded.

Q3: How do I identify if my compound has degraded using analytical chromatography?

A3: You must implement a stability-indicating assay using LC-MS. Refer to the data table below to correlate environmental stressors with expected mass shifts.

Quantitative Data Summary: Degradation Markers
Environmental StressorTarget MoietyPrimary Degradation PathwayLC-MS Marker (Mass Shift)
Dissolved O₂ / ROS Piperazine RingN-oxidation+16 Da
Transition Metals Piperazine RingRing cleavage (EDA/FPZ)Fragmentation (Loss of C₂H₄)
UV / Ambient Light Indazole CoreTautomerization / RearrangementIsomeric (RT shift only)
Metabolic / Harsh Ox. C-N LinkageN-DeindazolationCleavage into 2 fragments
Moisture (H₂O) DMSO SolventCryoconcentration / PrecipitationConcentration drop (No mass shift)

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume your stock is stable. Build a self-validating system by standardizing preparation and intentionally running forced degradation controls.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Removing oxygen prevents piperazine oxidation; removing light prevents indazole tautomerization; removing water prevents cryoconcentration.

  • Equilibration: Remove the lyophilized 7-(Piperazin-1-yl)-1H-indazole powder from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for 1 hour to prevent condensation upon opening.

  • Solvent Degassing: Use anhydrous, sealed DMSO (≥99.9% purity). Sparge the DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM) in the degassed DMSO under subdued lighting (or a yellow-light room).

  • Aliquoting: Transfer the solution into amber glass vials (to block UV/ambient light). Blanket the headspace of each vial with Argon gas before sealing tightly.

  • Cryopreservation: Store the aliquots immediately at -80°C (not -20°C).

  • Usage: Thaw a single aliquot at room temperature, vortex vigorously for 30 seconds to ensure homogeneity, and discard any remainder after the experiment. Never freeze-thaw.

Protocol B: Forced Degradation Validation (System Suitability)

Causality: You cannot trust an LC-MS method to detect degradation unless you have proven it can separate the parent compound from its degradation products [5].

  • Oxidative Control: Mix 10 µL of the 10 mM stock with 90 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Control: Place 100 µL of the stock in a clear quartz vial. Expose to a calibrated UV light source (1.2 million lux hours) for 24 hours.

  • Analysis: Inject both controls into your LC-MS alongside a fresh stock.

  • Validation: Your method is validated only if the parent peak (7-(Piperazin-1-yl)-1H-indazole) is baseline-separated from the +16 Da (oxidative) and isomeric (photolytic) peaks.

Workflow Step1 1. Equilibration (Desiccator to RT) Step2 2. Dissolution (Anhydrous, Degassed DMSO) Step1->Step2 Step3 3. Aliquoting (Argon Blanket, Amber Vials) Step2->Step3 Step4 4. Cryopreservation (Store at -80°C) Step3->Step4 Step5 5. Assay Prep (Single-Use Thaw, Vortex) Step4->Step5 QC LC-MS Quality Control (Stability-Indicating Assay) Step5->QC Validate Integrity

Fig 2: Self-validating workflow for the preparation and storage of stock solutions.

References

  • Jobdevairakkam, C. et al. (2015). What is the suitable storage condition of the compound that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate.[Link]

  • Luo, Q. et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

  • Skiles, G. L. et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. [Link]

  • Zhou, Y. et al. (2022). Photochemical Conversion of Indazoles into Benzimidazoles. PMC - NIH.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Polo-Like Kinase 1 (PLK1) Inhibitors in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The query for specific, peer-reviewed efficacy data on 7-(Piperazin-1-yl)-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The query for specific, peer-reviewed efficacy data on 7-(Piperazin-1-yl)-1H-indazole did not yield substantial results within publicly accessible scientific literature. This suggests that this particular molecule may be an early-stage investigational compound or a chemical scaffold that has not been extensively characterized. However, the core chemical motifs of this molecule—an indazole ring and a piperazine group—are prevalent in a multitude of clinically relevant kinase inhibitors.[1][2][3] The indazole scaffold, in particular, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding pockets of various kinases.[4]

This guide, therefore, pivots to a broader, yet highly relevant, topic: the efficacy of Polo-like Kinase 1 (PLK1) inhibitors, a class of anti-cancer agents where indazole and similar heterocyclic cores are often employed. We will provide a comparative analysis of two prominent, well-documented PLK1 inhibitors, Volasertib and Onvansertib , to offer a comprehensive understanding of the therapeutic potential and mechanistic underpinnings of targeting the PLK1 pathway. This guide will delve into their mechanism of action, comparative efficacy from preclinical and clinical studies, and the experimental protocols used to evaluate such compounds.

The Central Role of Polo-Like Kinase 1 (PLK1) in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[5] Its functions include the regulation of mitotic entry, spindle formation, and cytokinesis.[5] A compelling body of evidence has demonstrated that PLK1 is overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor prognosis.[3][6] This overexpression in tumor cells, coupled with its critical role in cell division, makes PLK1 an attractive target for anti-cancer therapy.[5][6] The therapeutic strategy hinges on the principle that inhibiting PLK1 will preferentially induce cell cycle arrest and apoptosis in rapidly dividing cancer cells while having a lesser effect on normal, non-proliferating cells.[7]

Mechanism of Action: A Shared Strategy of Mitotic Disruption

Both Volasertib and Onvansertib are small molecule inhibitors that exert their anti-tumor effects by competitively binding to the ATP-binding pocket of the PLK1 protein.[7][8] This inhibition prevents the phosphorylation of PLK1 substrates, which are essential for the progression of mitosis. The downstream consequences of PLK1 inhibition are catastrophic for cancer cells, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[7][9]

PLK1_Inhibition_Pathway cluster_0 Cancer Cell Proliferation cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences PLK1_Overexpression PLK1 Overexpression Mitotic_Progression Uncontrolled Mitotic Progression PLK1_Overexpression->Mitotic_Progression Drives PLK1_Inhibition PLK1 Inhibition Tumor_Growth Tumor Growth Mitotic_Progression->Tumor_Growth Leads to PLK1_Inhibitor PLK1 Inhibitor (e.g., Volasertib, Onvansertib) PLK1_Inhibitor->PLK1_Inhibition Binds to ATP pocket G2M_Arrest G2/M Cell Cycle Arrest PLK1_Inhibition->G2M_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of PLK1 inhibition.

Comparative Efficacy: Volasertib vs. Onvansertib

While both Volasertib and Onvansertib target PLK1, their clinical development and reported efficacy data provide a basis for comparison.

Preclinical Efficacy
ParameterVolasertib (BI 6727)Onvansertib (NMS-P937/PCM-075)
IC50 (PLK1) 0.87 nM[10][11]2 nM[12]
Selectivity 6-fold and 65-fold greater selectivity against PLK2 and PLK3, respectively.[11]Over 5000-fold selectivity over PLK2/PLK3.[12]
In Vitro Activity Potent induction of cell death and cell-cycle arrest in bladder cancer and acute myeloid leukemia (AML) cell lines.[10] Effective in cytarabine-resistant AML cell lines.Induces G2/M arrest and apoptosis in endometrial and lung adenocarcinoma cancer cells.[9][13] Reduces proliferation and invasion in head and neck squamous cell carcinoma cells.[14]
In Vivo Activity Dose-dependent tumor growth inhibition in AML xenograft models, with increased life span of treated animals.[15]Significantly reduced tumor growth in an endometrial cancer genetically engineered mouse model.[9] Inhibits tumor growth in lung adenocarcinoma xenograft and patient-derived xenograft (PDX) models.[13]
Clinical Efficacy
IndicationVolasertibOnvansertib
Acute Myeloid Leukemia (AML) In a Phase II trial in combination with low-dose cytarabine (LDAC), the objective response rate was 31% vs. 13.3% for LDAC alone.[8] The median event-free survival was 5.6 months vs. 2.3 months.[8] However, a subsequent Phase III trial did not show a significant improvement in overall survival.[16]Currently in clinical trials for various solid and hematological malignancies.
Metastatic Colorectal Cancer (mCRC) (KRAS-mutated) Not a primary indication in late-stage trials.In a Phase II trial (CRDF-004) combined with standard of care (FOLFIRI/bevacizumab), the 30 mg dose showed a confirmed overall response rate (ORR) of 72.2% compared to 42.1% in the control arm.[17] The 6-month progression-free survival (PFS) rate was 94.1% for the 30 mg onvansertib combination arm.[17][18]
Other Solid Tumors Showed limited single-agent activity in a Phase II trial for metastatic urothelial carcinoma, with a 14% partial response rate.[10]Being investigated in various solid tumors, including head and neck squamous cell carcinoma.[14]

Experimental Protocols for Efficacy Assessment

To ensure the scientific integrity of claims regarding the efficacy of PLK1 inhibitors, robust and validated experimental protocols are essential. Below are representative step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PLK1 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the PLK1 inhibitor at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.

Experimental_Workflow cluster_0 Cell Viability Assay cluster_1 Cell Cycle Analysis Start Cancer Cell Lines Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Treatment with PLK1 Inhibitor Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Fixation Fixation & Staining (PI) Incubation->Fixation Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50 Flow_Cytometry Flow Cytometry Analysis Fixation->Flow_Cytometry G2M_Arrest_Analysis Quantify G2/M Arrest Flow_Cytometry->G2M_Arrest_Analysis

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